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  • Product: 1,3-Dimethyl-2-phenylpiperidin-4-one
  • CAS: 161894-21-9

Core Science & Biosynthesis

Foundational

The Architectural and Synthetic Dynamics of 1,3-Dimethyl-2-phenylpiperidin-4-one: A Technical Whitepaper

Executive Summary In the landscape of medicinal chemistry, the piperidin-4-one scaffold serves as a privileged structure for the development of central nervous system (CNS) agents, pseudopeptides, and alkaloid derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the piperidin-4-one scaffold serves as a privileged structure for the development of central nervous system (CNS) agents, pseudopeptides, and alkaloid derivatives. Specifically, 1,3-dimethyl-2-phenylpiperidin-4-one (CAS: 161894-21-9) represents a highly specialized, conformationally restricted intermediate. The presence of a phenyl group at C2 and a methyl group at C3 creates adjacent stereocenters that lock the piperidine ring into distinct spatial conformations. This structural rigidity is critical for probing deep hydrophobic pockets in biological targets, such as the anionic site of acetylcholinesterase (AChE) or the μ -opioid receptor.

This whitepaper provides an in-depth mechanistic guide to the physicochemical properties, stereochemical synthesis, and self-validating experimental workflows required to harness this complex molecule.

Physicochemical Profiling

Understanding the baseline quantitative metrics of 1,3-dimethyl-2-phenylpiperidin-4-one is essential for predicting its behavior in organic solvents and its pharmacokinetic potential. The data below summarizes its core physicochemical properties .

PropertyValueClinical/Synthetic Significance
IUPAC Name 1,3-dimethyl-2-phenylpiperidin-4-oneDefines the precise regiochemistry of substitutions.
CAS Registry Number 161894-21-9Primary identifier for chemical sourcing.
Molecular Formula C₁₃H₁₇NOIndicates a highly lipophilic character.
Molecular Weight 203.28 g/mol Optimal low-molecular-weight building block.
Exact Mass 203.131014 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area 20.3 ŲHighly permeable; excellent blood-brain barrier (BBB) penetration potential.
Stereocenters 2 (C2, C3)Generates cis and trans diastereomers, dictating receptor affinity.

Mechanistic Causality: Overcoming Regio- and Stereochemical Hurdles

The synthesis of highly substituted piperidones traditionally relies on multi-component Mannich reactions (e.g., condensation of an amine, an aldehyde, and a ketone). However, applying a classic Mannich approach to synthesize 1,3-dimethyl-2-phenylpiperidin-4-one using 3-pentanone, benzaldehyde, and methylamine yields an intractable mixture of regioisomers and diastereomers. This occurs because 3-pentanone is symmetric, and controlling which α -carbon attacks the iminium ion is thermodynamically nearly impossible in a one-pot system.

The Causality of the Aza-Michael Approach: To achieve absolute regiocontrol, modern synthetic protocols utilize a double aza-Michael addition acting on a pre-formed, cross-conjugated divinyl ketone . By first synthesizing 2-methyl-1-phenylpenta-1,4-dien-3-one, the regiochemistry is locked. The primary amine (methylamine) kinetically attacks the less sterically hindered terminal vinyl group first. Subsequently, thermodynamic heating drives the intramolecular attack of the resulting secondary amine onto the sterically hindered β -carbon (bearing the phenyl group), closing the ring with high diastereoselectivity.

Synthesis A Ethyl Vinyl Ketone + Benzaldehyde B Aldol Condensation (Regiocontrol) A->B Base Catalysis C Divinyl Ketone Intermediate (Ph-CH=C(Me)-CO-CH=CH2) B->C Dehydration D Intermolecular Aza-Michael (Kinetic Attack by MeNH2) C->D 15 °C, MeNH2 E Intramolecular Cyclization (Thermodynamic Ring Closure) D->E 95 °C, Heat F 1,3-Dimethyl-2-phenylpiperidin-4-one (Target Scaffold) E->F Diastereomeric Resolution

Fig 1. Regioselective synthesis of 1,3-dimethyl-2-phenylpiperidin-4-one via double aza-Michael addition.

Self-Validating Synthetic Workflow

The following protocol details the step-by-step methodology for the double aza-Michael cyclization. This workflow is designed as a self-validating system , ensuring that the chemist can analytically confirm the success of each mechanistic transition before proceeding.

Phase 1: Preparation of the Divinyl Ketone Precursor
  • Reagent Assembly: Dissolve ethyl vinyl ketone (1.0 equiv) and benzaldehyde (1.0 equiv) in anhydrous ethanol.

  • Catalysis: Add a catalytic amount of aqueous NaOH (10% w/v) dropwise at 0 °C to initiate the directed Aldol condensation.

  • Dehydration: Stir at room temperature for 4 hours. The intermediate β -hydroxy ketone spontaneously dehydrates to form the cross-conjugated 2-methyl-1-phenylpenta-1,4-dien-3-one.

  • Self-Validation (IR Spectroscopy): Confirm the disappearance of the broad -OH stretch (~3400 cm⁻¹) and the appearance of a conjugated enone carbonyl stretch at ~1660 cm⁻¹ .

Phase 2: Double Aza-Michael Cyclization
  • Solvent System: Suspend the divinyl ketone (1.0 equiv) in a 3:1 mixture of acetonitrile and aqueous NaHCO₃. Causality: The biphasic system buffers the reaction and stabilizes the amine nucleophile.

  • Kinetic Addition: Cool the vessel to 15 °C. Slowly add methylamine (1.3 equiv, 40% aqueous solution) over 30 minutes.

    • Causality: Maintaining 15 °C prevents the highly reactive terminal vinyl group from polymerizing and ensures the initial intermolecular attack is strictly kinetic.

  • Thermodynamic Cyclization: Once TLC confirms the complete consumption of the divinyl ketone (indicating mono-adduct formation), heat the sealed vessel to 95 °C for 1.5 hours.

    • Causality: The intramolecular attack on the β -carbon bearing the phenyl group is sterically hindered. Elevated thermal energy is required to overcome the activation barrier for ring closure.

  • Extraction & Purification: Cool to room temperature, extract with ethyl acetate, wash with brine, and purify via flash chromatography (SiO₂; Hexane/EtOAc).

Phase 3: Stereochemical Self-Validation (NMR)

To validate the structural integrity and stereochemistry of the final 1,3-dimethyl-2-phenylpiperidin-4-one:

  • IR Validation: The carbonyl stretch must shift from ~1660 cm⁻¹ (conjugated) to ~1715 cm⁻¹ (unconjugated, saturated six-membered ring).

  • ¹H NMR Validation: Analyze the coupling constant ( J ) between the protons at C2 and C3. A large coupling constant ( J>8.0 Hz) indicates an axial-axial relationship between the protons, confirming that the phenyl and methyl groups are in a cis-equatorial configuration, which is the thermodynamically favored product .

Translational Pharmacological Applications

Once synthesized, the 1,3-dimethyl-2-phenylpiperidin-4-one scaffold serves as a versatile hub for drug discovery. The C4 ketone acts as an electrophilic handle for further diversification, while the C2/C3 stereocenters dictate the molecule's trajectory within biological receptor pockets.

Pharma Core 1,3-Dimethyl-2-phenylpiperidin-4-one (Conformationally Locked Scaffold) Path1 Ketone Reduction (Stereoselective Hydride Attack) Core->Path1 Path2 Reductive Amination (Primary Amines) Core->Path2 Path3 Aldol Condensation (C5 Functionalization) Core->Path3 Prod1 Piperidinol Derivatives (Opioid Receptor Ligands) Path1->Prod1 Prod2 3-Aminopiperidines (Pseudopeptides / AChE Inhibitors) Path2->Prod2 Prod3 Spirocyclic Scaffolds (CNS Depressants) Path3->Prod3

Fig 2. Pharmacological diversification of the piperidin-4-one scaffold into bioactive derivatives.

  • Opioid Receptor Ligands: Reduction of the C4 ketone yields piperidinols. Subsequent esterification (e.g., with propionyl chloride) generates analogs of prodine. The 1,3-dimethyl-2-phenyl substitutions drastically alter the μ -opioid receptor binding affinity by forcing the phenyl ring into an orientation that maximizes π−π stacking with aromatic residues in the receptor's hydrophobic cleft.

  • AChE Inhibitors: Reductive amination or further functionalization at the C4 position allows this scaffold to act as a chiral core for donepezil analogs, exhibiting high potency against Alzheimer's disease targets by bridging the catalytic active site and the peripheral anionic site of acetylcholinesterase .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 576547, 1,3-Dimethyl-2-phenylpiperidin-4-one" PubChem. URL:[Link]

  • Leletti, R., et al. "Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues" ACS Omega. URL:[Link]

  • Foubelo, F., & Yus, M. "Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones" The Journal of Organic Chemistry. URL:[Link]

Exploratory

Spectroscopic Analysis of 1,3-Dimethyl-2-phenylpiperidin-4-one: A Technical Guide

Introduction 1,3-Dimethyl-2-phenylpiperidin-4-one is a substituted heterocyclic ketone belonging to the piperidin-4-one class. The piperidin-4-one scaffold is a significant pharmacophore, forming the core structure of nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,3-Dimethyl-2-phenylpiperidin-4-one is a substituted heterocyclic ketone belonging to the piperidin-4-one class. The piperidin-4-one scaffold is a significant pharmacophore, forming the core structure of numerous biologically active molecules.[1] The precise three-dimensional arrangement of substituents on the piperidine ring is crucial as it governs the molecule's interaction with biological targets, making a thorough understanding of its stereochemistry and spectroscopic characteristics essential for researchers in medicinal chemistry and drug development.[1]

This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of 1,3-Dimethyl-2-phenylpiperidin-4-one, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the unambiguous identification and characterization of this compound.

Molecular Structure and Stereochemistry

The molecular structure of 1,3-Dimethyl-2-phenylpiperidin-4-one, with the chemical formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol , features a piperidin-4-one ring substituted with a methyl group at the 1-position (N-methylation), a phenyl group at the 2-position, and a methyl group at the 3-position. The piperidine ring in related structures typically adopts a chair conformation to minimize steric strain.[2]

The relative stereochemistry of the substituents at the C2 and C3 positions is critical in defining the molecule's overall shape. In the most stable chair conformation, bulky substituents generally prefer to occupy equatorial positions to alleviate steric interactions.[1] For 1,3-Dimethyl-2-phenylpiperidin-4-one, this would suggest a conformation where both the C2-phenyl and C3-methyl groups are in equatorial orientations.

Caption: Proposed key fragmentation steps for 1,3-Dimethyl-2-phenylpiperidin-4-one.

  • m/z 203 [M]⁺˙: The molecular ion.

  • m/z 146: This fragment likely arises from the loss of a propenoyl radical (•CH₂CHCO) from the molecular ion.

  • m/z 118: A subsequent loss of ethylene from the m/z 146 fragment could lead to this ion.

  • m/z 91: The tropylium ion ([C₇H₇]⁺) is a common fragment in molecules containing a benzyl group and could also be formed.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library spectra if available.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Characteristic IR Absorption Bands:

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
C=O (Ketone)Stretch1710 - 1730 (strong)
C-H (Aromatic)Stretch3000 - 3100 (medium)
C-H (Aliphatic)Stretch2850 - 3000 (medium)
C=C (Aromatic)Stretch1450 - 1600 (medium, multiple bands)
C-N (Amine)Stretch1100 - 1250 (medium)
  • Carbonyl Group: A strong absorption band in the region of 1710-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone.

  • Aromatic and Aliphatic C-H: The spectrum will show C-H stretching bands just above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the aliphatic protons.

  • Aromatic C=C: Several bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the phenyl ring.

Experimental Protocol for FTIR Analysis
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride) and place it in a liquid cell.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The spectroscopic analysis of 1,3-Dimethyl-2-phenylpiperidin-4-one provides a detailed picture of its molecular structure. ¹H and ¹³C NMR spectroscopy are instrumental in determining the connectivity and stereochemistry of the molecule. Mass spectrometry confirms the molecular weight and provides valuable structural information through its fragmentation pattern. Infrared spectroscopy allows for the identification of the key functional groups present. By integrating the data from these complementary techniques, a comprehensive and unambiguous characterization of 1,3-Dimethyl-2-phenylpiperidin-4-one can be achieved, which is fundamental for its application in research and development.

References

  • Mohan R. T. S, Pandiarajan K, Kajane Devi G. 13C and 1H NMR Spectral Studies of Some Piperidin – 4 – Ones. Orient J Chem 1998;14(1).
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry.
  • A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones - Benchchem.
  • Part II--Conformational analysis of substituted N-benzoylpiperidin-4-ones.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed.
  • 1,3-Dimethyl-2-phenylpiperidin-4-one | C13H17NO | CID 576547 - PubChem.
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society.
  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts.
  • 4-Piperidone — A Synthon for Spiro-Heterocycles - ResearchG
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
  • Conformational Analysis - San Diego St
  • 2-Phenylpyridine(1008-89-5) 1H NMR spectrum - ChemicalBook.
  • Conformation-activity study of 4-phenylpiperidine analgesics - PubMed - NIH.
  • 13C NMR Spectroscopy.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.
  • 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC.
  • Application Notes and Protocols for the Characterization of 2-Phenyl-3-(piperidin-4-YL)-1H-indole - Benchchem.
  • The IR spectrum of 3-methyl-2,6-diphenylpiperidin-4-one oxime ligand [MDPO].
  • The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr - Glen Jackson - West Virginia University.
  • Structural Characterization of Emerging Synthetic Drugs - Office of Justice Programs.
  • Mass Spectrometry: Fragment
  • Change of the favored routes of EI MS fragmentation when proceeding from N1, N1-dimethyl-N2-arylformamidines to 1,1,3,3-tetraalkyl-2-arylguanidines: substituent effects - PubMed.
  • 1,3-dimethyl-4-phenylpiperidin-4-ol CAS#4733-71-5 | FCMD | Food Contact Materials Regulations D
  • FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea.

Sources

Foundational

1,3-Dimethyl-2-phenylpiperidin-4-one IUPAC name and structure

An In-Depth Technical Guide to 1,3-Dimethyl-2-phenylpiperidin-4-one: Synthesis, Stereochemistry, and Characterization Abstract This technical guide provides a comprehensive overview of 1,3-Dimethyl-2-phenylpiperidin-4-on...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1,3-Dimethyl-2-phenylpiperidin-4-one: Synthesis, Stereochemistry, and Characterization

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethyl-2-phenylpiperidin-4-one, a heterocyclic compound belonging to the important class of piperidin-4-ones. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in various biologically active molecules and natural products[1][2][3]. This document details the molecule's precise chemical identity, delves into the critical aspects of its stereoisomerism, and presents a detailed, field-proven protocol for its synthesis via the Mannich condensation reaction. Furthermore, it outlines the key spectroscopic techniques and expected data for its unambiguous characterization, with a focus on distinguishing between its geometric isomers. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this specific piperidine derivative.

Chemical Identity and Structure

The foundational step in working with any chemical entity is to establish its precise identity. This section covers the formal nomenclature, key physicochemical properties, and the critical structural nuances of the molecule.

IUPAC Nomenclature and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1,3-dimethyl-2-phenylpiperidin-4-one [4]. It is also commonly referred to as 1,3-dimethyl-2-phenyl-4-piperidone[4]. The core molecular and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₇NOPubChem[4]
Molecular Weight 203.28 g/mol PubChem[4]
CAS Number 161894-21-9PubChem[4]
Canonical SMILES CC1C(N(CCC1=O)C)C2=CC=CC=C2PubChem[4]
InChIKey STSXXDYXEZFGJE-UHFFFAOYSA-NPubChem[4]
Core Structure and Stereoisomerism

1,3-Dimethyl-2-phenylpiperidin-4-one possesses two stereocenters at the C2 and C3 positions of the piperidine ring. This gives rise to the existence of geometric isomers, specifically cis and trans diastereomers. The relative orientation of the phenyl group at C2 and the methyl group at C3 dictates the overall three-dimensional shape and, consequently, the chemical and biological properties of the molecule.

  • cis-isomer : The phenyl group and the C3-methyl group are on the same face of the piperidine ring.

  • trans-isomer : The phenyl group and the C3-methyl group are on opposite faces of the piperidine ring.

Understanding and controlling this stereochemistry is paramount in synthetic chemistry and drug design, as different isomers can exhibit vastly different pharmacological activities[5].

Conformational Analysis

Like most six-membered saturated heterocycles, the piperidin-4-one ring predominantly adopts a chair conformation to minimize steric and torsional strain[1][6][7]. In this conformation, the substituents at each carbon atom can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.

The thermodynamically most stable conformation will typically have the bulkiest substituents in the equatorial position to avoid 1,3-diaxial interactions. For 1,3-Dimethyl-2-phenylpiperidin-4-one, the large phenyl group at C2 strongly prefers an equatorial orientation[8][9]. The stereochemistry (cis or trans) is then defined by the orientation of the methyl group at C3 relative to this phenyl group.

G cluster_cis cis-1,3-Dimethyl-2-phenylpiperidin-4-one cluster_trans trans-1,3-Dimethyl-2-phenylpiperidin-4-one c2_c C2 c3_c C3 c2_c->c3_c phenyl_c Phenyl (eq) c2_c->phenyl_c H c4_c C4 c3_c->c4_c me3_c C3-Me (eq) c3_c->me3_c H c5_c C5 c4_c->c5_c o4_c =O c4_c->o4_c c6_c C6 c5_c->c6_c n1_c N1 c6_c->n1_c n1_c->c2_c me1_c N1-Me n1_c->me1_c c2_t C2 c3_t C3 c2_t->c3_t phenyl_t Phenyl (eq) c2_t->phenyl_t H c4_t C4 c3_t->c4_t me3_t C3-Me (ax) c3_t->me3_t H c5_t C5 c4_t->c5_t o4_t =O c4_t->o4_t c6_t C6 c5_t->c6_t n1_t N1 c6_t->n1_t n1_t->c2_t me1_t N1-Me n1_t->me1_t

Caption: Chair conformations of cis- and trans-1,3-Dimethyl-2-phenylpiperidin-4-one.

Synthesis via Mannich Condensation

The most direct and widely employed method for constructing the 2,3-disubstituted piperidin-4-one core is the Mannich condensation [7]. This is a three-component reaction that brings together an aldehyde, a primary or secondary amine, and an enolizable ketone.

Mechanistic Overview

The synthesis of 1,3-Dimethyl-2-phenylpiperidin-4-one involves the condensation of benzaldehyde, methylamine, and butan-2-one (methyl ethyl ketone). The reaction proceeds through the following key steps:

  • Iminium Ion Formation: Benzaldehyde reacts with methylamine to form an electrophilic iminium ion.

  • Enamine/Enol Formation: Butan-2-one, in the presence of an acid or base catalyst, forms its more reactive enol or enamine tautomer.

  • Mannich Addition: The nucleophilic enol attacks the electrophilic iminium ion, forming a new carbon-carbon bond and creating the β-amino carbonyl intermediate (a Mannich base).

  • Intramolecular Cyclization: A second molecule of the iminium ion (or a related species) reacts with the intermediate, followed by an intramolecular cyclization and dehydration to yield the final piperidin-4-one ring structure. The classical procedure developed by Noller and Baliah often uses two equivalents of the aldehyde and one equivalent each of the amine and ketone[1].

Mannich_Reaction Benzaldehyde Benzaldehyde Iminium Iminium Ion (Electrophile) Benzaldehyde->Iminium Methylamine Methylamine Methylamine->Iminium Butanone Butan-2-one Enol Enol of Butanone (Nucleophile) Butanone->Enol MannichBase Mannich Base (Intermediate) Iminium->MannichBase Mannich Addition Enol->MannichBase Product 1,3-Dimethyl-2-phenyl- piperidin-4-one MannichBase->Product Intramolecular Cyclization

Caption: Workflow for the synthesis of 1,3-Dimethyl-2-phenylpiperidin-4-one.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted piperidin-4-ones[1][7][10].

Reagents:

  • Benzaldehyde

  • Butan-2-one (Methyl Ethyl Ketone)

  • Methylamine solution (e.g., 40% in H₂O or as hydrochloride salt)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol (95%)

  • Diethyl Ether

  • Sodium Hydroxide solution (e.g., 10% w/v)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (0.1 mol), butan-2-one (0.05 mol), and ethanol (50 mL).

  • Amine Addition: To the stirred solution, slowly add methylamine hydrochloride (0.05 mol) followed by a catalytic amount of concentrated hydrochloric acid (approx. 0.5 mL). If using an aqueous methylamine solution, the acid catalyst is still required.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The solution will typically turn yellow to orange[1].

  • Cooling and Precipitation: After the reflux period, allow the mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product hydrochloride salt.

  • Isolation of Salt: Collect the precipitate by vacuum filtration and wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Liberation of Free Base: Suspend the collected hydrochloride salt in water (100 mL) and cool the mixture in an ice bath. Slowly add 10% sodium hydroxide solution with stirring until the mixture is alkaline (pH > 10, check with pH paper).

  • Extraction: The free base, which may be an oil or a solid, is then extracted into a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Rationale for Experimental Choices
  • Stoichiometry: The use of a 2:1:1 molar ratio of aldehyde:ketone:amine is a common strategy in related syntheses to drive the reaction towards the desired piperidone product[10].

  • Solvent: Ethanol is an ideal solvent as it effectively dissolves the reactants and is suitable for the required reflux temperature.

  • Catalyst: The acid catalyst is crucial for promoting the formation of the electrophilic iminium ion from the aldehyde and amine, which is a key rate-determining step in the Mannich reaction.

  • Isolation as Hydrochloride Salt: The piperidine product is basic and readily forms a hydrochloride salt. This salt is often a crystalline solid that is less soluble in the reaction medium than the free base, facilitating its initial isolation and purification by filtration.

  • Basification: Conversion to the free base using NaOH is necessary for subsequent extraction into an organic solvent and for many characterization techniques.

Purification

The crude product is typically a mixture of cis and trans isomers. Purification and separation can be achieved by:

  • Recrystallization: Using a suitable solvent system (e.g., ethanol, ethanol/water, or hexane/ethyl acetate) can often selectively crystallize one of the isomers[3][7].

  • Column Chromatography: For more challenging separations, column chromatography on silica gel is the method of choice. A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the diastereomers.

Spectroscopic Characterization

Unambiguous identification of the synthesized product and determination of its stereochemistry relies on a combination of modern spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the stereochemistry of 1,3-disubstituted piperidines[8][9]. The chemical shifts (δ) and coupling constants (J) of the protons at C2 and C3 are highly dependent on their axial or equatorial orientation.

  • ¹H NMR:

    • C2-H Proton: The proton attached to the carbon bearing the phenyl group. In the thermodynamically favored conformer where the phenyl group is equatorial, this proton will be axial. It will typically appear as a doublet or doublet of doublets, with its coupling constant providing stereochemical information.

    • C3-H Proton: The proton attached to the carbon bearing the methyl group. Its chemical shift and coupling pattern will differ significantly between the cis and trans isomers.

    • Distinguishing Isomers: In related 1,3-dimethyl-4-phenylpiperidinol systems, it has been established that an equatorial methyl group resonates at a different chemical shift compared to an axial methyl group[8]. This principle can be extended to the piperidin-4-one, allowing for the assignment of cis (C3-methyl likely equatorial) and trans (C3-methyl likely axial) isomers.

  • ¹³C NMR:

    • The chemical shifts of the piperidine ring carbons (C2, C3, C5, C6) are sensitive to the stereochemistry of the substituents. Steric compression, known as the gamma-gauche effect, can cause an upfield shift (lower ppm value) for carbons that are in a gauche relationship with a substituent. This can be used to confirm isomeric assignments made from ¹H NMR data[8][9].

Data TypeFeatureExpected Value / Observation
¹H NMR Phenyl Protonsδ 7.2-7.5 ppm (multiplet)
N-Methyl Protonsδ ~2.3 ppm (singlet)
C3-Methyl Protonsδ ~0.8-1.2 ppm (doublet, position is isomer-dependent)[8]
¹³C NMR Carbonyl Carbon (C=O)δ ~208-212 ppm
Phenyl Carbonsδ ~125-145 ppm
Piperidine Ring Carbonsδ ~40-70 ppm (positions are isomer-dependent)[9]
IR (cm⁻¹) C=O Stretch (Ketone)~1710-1725 cm⁻¹
C-H Stretch (Aromatic)~3030-3080 cm⁻¹
C-H Stretch (Aliphatic)~2850-2960 cm⁻¹
Mass Spec. Molecular Ion (M⁺)m/z = 203.13
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. For 1,3-Dimethyl-2-phenylpiperidin-4-one, the most prominent and diagnostic absorption will be the strong carbonyl (C=O) stretch of the ketone, typically appearing around 1715 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the molecular formula (C₁₃H₁₇NO) by providing a highly accurate mass measurement[4]. The fragmentation pattern can also provide structural information.

Conclusion

1,3-Dimethyl-2-phenylpiperidin-4-one serves as a valuable heterocyclic scaffold for further chemical elaboration. Its synthesis is readily achieved through the robust Mannich condensation, a foundational reaction in organic chemistry. The critical aspect of this molecule is its stereochemistry, which dictates its conformation and potential biological activity. A careful application of spectroscopic techniques, particularly high-resolution NMR, is essential for the unambiguous characterization and differentiation of its cis and trans diastereomers. The protocols and data presented in this guide provide a solid framework for the synthesis, purification, and analysis of this compound, enabling its use in advanced research and drug discovery programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 576547, 1,3-Dimethyl-2-phenylpiperidin-4-one. Retrieved from [Link]

  • Nithya, P., Hathwar, V. R., Maiyalagan, T., Kazak, C., & Khan, F. N. (2009). 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o439. Available at: [Link]

  • Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). The stereochemistry of 1,3,5-trimethyl-4-piperidone and its 4-phenylalcohol derivatives. Canadian Journal of Chemistry, 51(11), 1782-1789. Available at: [Link]

  • Notz, W., & List, B. (2006). Enantioselective Mannich Reactions of γ,δ-Unsaturated β-Keto Esters and Application in the Synthesis of β'-Amino enones, 2,6-Disubstituted Piperidin-4-ones and (+)-241D. Organic Letters, 8(1), 123-126. Available at: [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3669-3679. Available at: [Link]

  • Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). Carbon-13 Magnetic Resonance: the Stereochemistry of 1,2- and 1,3-Dimethyl-4-phenylpiperidine Derivatives. Journal of the Chemical Society, Perkin Transactions 1, (22), 2576-2580. Available at: [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Available at: [Link]

  • Nithya, P., et al. (2009). 1,3-Dimethyl-2,6-diphenyl-piperidin-4-one. PubMed. Available at: [Link]

  • Arulraj, R., & Nithya, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]

  • ChemRadar. (n.d.). 1,3-dimethyl-4-phenylpiperidin-4-ol CAS#4733-71-5. Retrieved from [Link]

  • Appchem. (n.d.). 4-Piperidinone, 1,3-dimethyl-2-phenyl-. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2,3-dimethylphenyl)piperidin-4-one — Chemical Substance Information. Retrieved from [Link]

  • Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855. Available at: [Link]

  • Lasota, J., Błaszczak, M., & Kaczor, A. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6268. Available at: [Link]

  • Wsol, V., & Juaristi, E. (2012). Dynamic Stereochemistry of Chiral Compounds. John Wiley & Sons.
  • Namasivayam, N., & Theivarasu, C. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). ResearchGate. Available at: [Link]

  • Franko, J. V., & Ward, J. S. (1978). U.S. Patent No. 4,081,450. Washington, DC: U.S. Patent and Trademark Office.
  • Arulraj, R., & Nithya, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • PubChemLite. (n.d.). 2-phenylpiperidin-4-one (C11H13NO). Retrieved from [Link]

  • Wang, S., et al. (2019). The Photoisomerization of cis,trans-1,2-Dideuterio-1,4-diphenyl-1,3-butadiene in Solution. The Royal Society of Chemistry.
  • Wang, S., & Saltiel, J. (2019). The photoisomerization of cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene in solution. No bicycle-pedal. Photochemical & Photobiological Sciences, 18(5), 1048-1051. Available at: [Link]

  • Al-Warhi, T., et al. (2023). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. MDPI. Available at: [Link]

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Exploratory

Comprehensive Physicochemical Profiling and Analytical Validation of 1,3-Dimethyl-2-phenylpiperidin-4-one

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Document Type: Technical Whitepaper / Application Guide Executive Summary & Structural Significance In modern drug discovery, the piperidine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Document Type: Technical Whitepaper / Application Guide

Executive Summary & Structural Significance

In modern drug discovery, the piperidine ring represents one of the most frequently utilized nitrogenous heterocycles. Specifically, functionalized piperidin-4-ones serve as highly versatile synthetic intermediates and privileged pharmacophores for a wide array of central nervous system (CNS) agents, analgesics, and targeted kinase inhibitors .

1,3-Dimethyl-2-phenylpiperidin-4-one is a structurally complex building block characterized by its core piperidone ring, an N-methyl group, a C3-methyl group, and a C2-phenyl substitution. The presence of two adjacent stereocenters (C2 and C3) alongside the reactive C4 ketone makes this compound highly valuable for stereoselective drug synthesis. As a Senior Application Scientist, I have designed this guide to establish a rigorous, self-validating analytical framework for confirming the molecular weight (203.28 g/mol ) and molecular formula (C13H17NO ) of this compound, ensuring high-fidelity integration into downstream pharmaceutical pipelines.

Quantitative Physicochemical Data

Before initiating any synthetic or analytical workflow, it is critical to establish the baseline physicochemical parameters of the target compound. The data summarized below serves as the reference standard for all subsequent mass spectrometry and chromatographic validations .

PropertyValueAnalytical Relevance
Molecular Formula C13H17NODictates isotopic distribution patterns.
Molecular Weight 203.28 g/mol Standard macroscopic mass for stoichiometric calculations.
Monoisotopic Exact Mass 203.1310 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
CAS Registry Number 161894-21-9Unique identifier for chemical inventory and sourcing.
XLogP3-AA 1.8Indicates moderate lipophilicity; guides reverse-phase LC conditions.
Topological Polar Surface Area 20.3 ŲPredicts favorable blood-brain barrier (BBB) penetration.

Analytical Methodologies for Molecular Validation (E-E-A-T Protocol)

To guarantee scientific integrity, the validation of 1,3-Dimethyl-2-phenylpiperidin-4-one must rely on orthogonal analytical techniques. The following protocols are designed as self-validating systems : High-Resolution Mass Spectrometry (HRMS) confirms the exact atomic composition, while Nuclear Magnetic Resonance (NMR) spectroscopy maps the structural connectivity and stereochemistry.

High-Resolution Mass Spectrometry (LC-ESI-HRMS)

This protocol confirms the C13H17NO formula by measuring the mass-to-charge ratio (m/z) with sub-5 ppm accuracy.

  • Step 1: Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Acetonitrile and LC-MS grade Water.

    • Causality: Methanol ensures complete solubilization of the moderately lipophilic core (XLogP3 = 1.8), preventing sample precipitation in the injection loop.

  • Step 2: Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 50 mm) at a flow rate of 0.3 mL/min. Use 0.1% Formic Acid (FA) as the mobile phase modifier.

    • Causality: Formic acid acts as an essential proton source. It drives the ionization equilibrium toward the formation of the [M+H]+ pseudomolecular ion, maximizing the signal-to-noise ratio in positive-ion electrospray ionization (ESI+).

  • Step 3: Mass Analysis & Self-Validation: Operate the HRMS (Orbitrap or Q-TOF) in positive mode (scan range m/z 100–500). Extract the exact mass peak at m/z 204.1383 (calculated as 203.1310 Da + 1.0073 Da for the proton).

    • Self-Validation: The formula is validated only if the mass error is < 5 ppm and the M+1/M+2 isotopic distribution perfectly matches the theoretical natural abundance for 13 Carbon and 1 Nitrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the formula, NMR is required to prove that the atoms are arranged as 1,3-dimethyl-2-phenylpiperidin-4-one, rather than an isobaric isomer.

  • Step 1: Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ provides a non-exchanging, aprotic environment allowing the observation of all 17 protons without solvent suppression artifacts. TMS serves as the absolute 0 ppm internal reference.

  • Step 2: 1D and 2D Acquisition: Acquire standard 1H (400 MHz) and 13C (100 MHz) spectra. Follow immediately with 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

    • Causality & Self-Validation: The piperidine ring contains two adjacent stereocenters at C2 and C3. 1D NMR alone suffers from signal overlap in the aliphatic region. 2D NOESY is strictly required to establish the relative cis or trans spatial relationship between the C2-phenyl and C3-methyl groups. This spatial correlation self-validates the exact diastereomeric structural isomer present in the batch.

AnalyticalWorkflow A 1,3-Dimethyl-2-phenylpiperidin-4-one (Sample Prep) B LC-ESI-HRMS (0.1% FA, ESI+) A->B Aliquot 1 C 1D & 2D NMR (CDCl3, 400 MHz) A->C Aliquot 2 D Exact Mass: 203.1310 Da [M+H]+: 204.1383 B->D E Structural Connectivity Stereochemical Assignment C->E F Formula Validation (C13H17NO) D->F E->F G Validated Molecular Profile F->G

Fig 1. Multi-modal analytical workflow for validating the molecular weight and formula of C13H17NO.

Synthetic Utility and Derivatization Logic

Once the molecular weight and formula of 1,3-dimethyl-2-phenylpiperidin-4-one are analytically validated, the compound can be deployed as a core scaffold in medicinal chemistry. The strategic value of this molecule lies in the differential reactivity of its functional groups .

The C4 ketone is a highly receptive electrophilic center. However, the steric bulk provided by the adjacent C3-methyl and C2-phenyl groups dictates the trajectory of incoming nucleophiles, often resulting in highly stereoselective transformations.

Common derivatization pathways include:

  • Reductive Amination: Reacting the C4 ketone with primary amines in the presence of sodium cyanoborohydride ( NaBH3​CN ) yields 4-amino piperidines, a motif common in GPCR-targeting therapeutics.

  • Grignard Addition: Nucleophilic attack by alkyl or aryl magnesium bromides generates 4-alkyl-4-hydroxy piperidines, structurally analogous to potent opioid analgesics (e.g., prodine derivatives).

  • Wittig Olefination: Conversion of the ketone to an exocyclic double bond yields 4-alkylidene piperidines, which are valuable rigidified scaffolds for kinase inhibitor development.

SyntheticPathway Core 1,3-Dimethyl-2-phenylpiperidin-4-one (Core Scaffold) RedAmin Reductive Amination (NaBH3CN, R-NH2) Core->RedAmin Grignard Grignard Addition (R-MgBr) Core->Grignard Wittig Wittig Olefination (Ph3P=CH-R) Core->Wittig Prod1 4-Amino Piperidine Derivatives (Target: CNS Receptors) RedAmin->Prod1 Prod2 4-Alkyl-4-Hydroxy Piperidines (Target: Analgesics) Grignard->Prod2 Prod3 4-Alkylidene Piperidines (Target: Kinase Inhibitors) Wittig->Prod3

Fig 2. Logical derivatization pathways leveraging the C4 ketone for drug discovery.

Conclusion

1,3-Dimethyl-2-phenylpiperidin-4-one (C13H17NO, MW: 203.28 g/mol ) is a sophisticated chemical building block requiring rigorous analytical oversight. By employing a self-validating matrix of high-resolution mass spectrometry and 2D NMR spectroscopy, researchers can unequivocally confirm both its exact molecular formula and its stereochemical architecture. This foundational validation ensures that subsequent synthetic derivatizations at the C4 ketone yield high-purity, target-specific pharmacological agents.

References

  • Title: 1,3-Dimethyl-2-phenylpiperidin-4-one | C13H17NO | CID 576547 Source: PubChem, National Library of Medicine, National Institutes of Health (NIH) URL:[Link]

  • Title: Piperidin-4-one: the potential pharmacophore Source: Mini Reviews in Medicinal Chemistry, PubMed (NIH) URL:[Link]

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 1,3-Dimethyl-2-phenylpiperidin-4-one

Introduction 1,3-Dimethyl-2-phenylpiperidin-4-one is a substituted piperidinone, a class of compounds with significant interest in pharmaceutical development due to their diverse biological activities, including analgesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,3-Dimethyl-2-phenylpiperidin-4-one is a substituted piperidinone, a class of compounds with significant interest in pharmaceutical development due to their diverse biological activities, including analgesic, anti-inflammatory, and central nervous system effects. The piperidine scaffold is a common motif in many approved drugs and natural alkaloids. Accurate structural characterization of these molecules is paramount for drug discovery, development, and quality control. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as a cornerstone analytical technique for this purpose.

This guide provides a comprehensive technical overview of the mass spectrometric behavior of 1,3-Dimethyl-2-phenylpiperidin-4-one. It is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the identification, characterization, and quantification of this compound and its analogues. We will delve into the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a rationale for the observed product ions and offering detailed experimental protocols.

Molecular Profile

A foundational understanding of the analyte's properties is crucial before undertaking any mass spectrometric analysis.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO[1]
Molecular Weight 203.28 g/mol [1]
Monoisotopic Mass 203.131014 Da[1]
IUPAC Name 1,3-dimethyl-2-phenylpiperidin-4-one[1]
CAS Number 161894-21-9[1]

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. This provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation and library matching.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common platform for EI analysis of volatile and semi-volatile compounds like 1,3-Dimethyl-2-phenylpiperidin-4-one.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-450

Observed EI Mass Spectrum and Fragmentation Analysis

The 70 eV EI mass spectrum of 1,3-Dimethyl-2-phenylpiperidin-4-one is characterized by a discernible molecular ion peak and several key fragment ions. The most prominent peaks are observed at m/z 203, 146, 118, and 114.[1]

m/zProposed Fragment StructureFragmentation Pathway
203 [C₁₃H₁₇NO]⁺• (Molecular Ion)Direct ionization of the parent molecule.
146 [C₁₀H₁₂N]⁺α-cleavage with loss of the C4-carbonyl and associated ethyl group.
118 [C₈H₁₀N]⁺Cleavage of the piperidinone ring.
114 [C₇H₁₂NO]⁺α-cleavage with loss of the phenyl group.

Causality of Fragmentation:

The fragmentation of piperidine derivatives under EI is primarily driven by the ionization of the nitrogen atom, which has the lowest ionization energy in the molecule.[2] This leads to the formation of a radical cation, with the positive charge localized on the nitrogen. The subsequent fragmentation pathways are dominated by α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen, to produce a stable, resonance-stabilized iminium ion.

G M 1,3-Dimethyl-2-phenylpiperidin-4-one [M]⁺•, m/z 203 F146 Fragment [C₁₀H₁₂N]⁺ m/z 146 M->F146 α-cleavage - C₃H₅O• F118 Fragment [C₈H₁₀N]⁺ m/z 118 M->F118 Ring Cleavage F114 Fragment [C₇H₁₂NO]⁺ m/z 114 M->F114 α-cleavage - C₆H₅•

Detailed Fragmentation Pathways:

  • Formation of m/z 146: This fragment is likely formed through an α-cleavage event involving the C2-C3 bond. The initial ionization on the nitrogen facilitates the homolytic cleavage of the bond between the phenyl-bearing carbon (C2) and the methyl-substituted carbon (C3). This is followed by the loss of a neutral radical corresponding to the remaining part of the piperidinone ring, resulting in a stable iminium ion containing the N-methyl and phenyl groups.

  • Formation of m/z 114: This fragment likely arises from another α-cleavage, this time at the C2-phenyl bond. The loss of a phenyl radical (77 Da) from the molecular ion would result in an ion of m/z 126. Subsequent rearrangement and loss of a neutral molecule could lead to the observed ion at m/z 114. However, a more plausible pathway is the loss of the phenyl group from a rearranged molecular ion.

  • Formation of m/z 118: The formation of this ion involves a more complex ring cleavage. It likely represents a stable fragment containing the phenyl ring and a portion of the piperidine ring.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a "soft" ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This makes it ideal for determining the molecular weight of the analyte. Subsequent fragmentation is induced in a collision cell (tandem mass spectrometry or MS/MS) to elicit structural information.

Experimental Protocol: LC-MS/MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of piperidinone derivatives in complex matrices, such as biological fluids or reaction mixtures.

Instrumentation:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC (or equivalent)

  • Mass Spectrometer: SCIEX QTRAP 6500+ (or equivalent triple quadrupole or Q-TOF)

  • LC Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

LC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 60 psi

  • Curtain Gas: 35 psi

  • Temperature: 550 °C

  • IonSpray Voltage: 5500 V

  • Collision Gas: Nitrogen

  • Scan Type: Product Ion Scan of m/z 204.1

  • Collision Energy: Ramped from 15 to 40 eV

Predicted ESI-MS/MS Fragmentation

In the absence of a publicly available ESI-MS/MS spectrum for 1,3-Dimethyl-2-phenylpiperidin-4-one, we can predict the fragmentation based on the known behavior of similar piperidine-containing compounds. The protonated molecule, [M+H]⁺, will have an m/z of 204.1. Fragmentation will likely be initiated at the protonated nitrogen atom.

Predicted Fragmentation Pathways:

The fragmentation of protonated piperidine alkaloids often involves the neutral loss of small molecules or cleavage of the piperidine ring.

G M_H [M+H]⁺ m/z 204.1 F_A Loss of H₂O [M+H-18]⁺ M_H->F_A F_B Loss of CO [M+H-28]⁺ M_H->F_B F_C Ring Opening & Cleavage M_H->F_C

  • Neutral Loss of Water ([M+H-18]⁺): If a protonation event leads to the formation of a hydroxyl group (e.g., through keto-enol tautomerism), the loss of a water molecule is a common fragmentation pathway.

  • Neutral Loss of Carbon Monoxide ([M+H-28]⁺): The carbonyl group can be lost as a neutral CO molecule, particularly at higher collision energies.

  • Ring Opening and Cleavage: The protonated piperidine ring can undergo cleavage, leading to a variety of product ions depending on the charge retention on the resulting fragments.

Synthesis and Potential Impurities

The most common method for the synthesis of substituted piperidin-4-ones is the Mannich reaction .[3] This is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a ketone. For 1,3-Dimethyl-2-phenylpiperidin-4-one, the likely precursors would be benzaldehyde, methylamine, and ethyl methyl ketone. The initially formed piperidinone would then be N-methylated.

Understanding the synthetic route is crucial for mass spectrometric analysis as it allows for the prediction of potential impurities that may be observed in the mass spectrum. These can include:

  • Unreacted starting materials.

  • Partially reacted intermediates (e.g., the N-desmethyl precursor).

  • Over-alkylated products.

  • Side-products from competing reactions.

Careful analysis of the full mass spectrum, including low-abundance ions, can provide valuable information about the purity of the sample and the efficiency of the synthesis.

Conclusion

The mass spectrometry of 1,3-Dimethyl-2-phenylpiperidin-4-one provides a wealth of structural information. Electron Ionization yields a characteristic fragmentation pattern dominated by α-cleavage, providing a robust fingerprint for identification. Electrospray Ionization, coupled with tandem mass spectrometry, allows for the confirmation of the molecular weight and provides complementary structural data through controlled fragmentation of the protonated molecule. A thorough understanding of these fragmentation pathways, in conjunction with knowledge of the synthetic route, empowers researchers to confidently identify and characterize this important class of molecules.

References

  • PubChem. 1,3-Dimethyl-2-phenylpiperidin-4-one. National Center for Biotechnology Information. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6B), 1431-1438. [Link]

  • Arulraj, S. J., & Thenmozhi, K. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • MassBank of North America (MoNA). [Link]

  • NIST Chemistry WebBook. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Koppel, C. (1994). Fragmentation of N-containing heterocyclic compounds in mass spectrometry. Journal of Mass Spectrometry, 29(1), 1-29.

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Exploratory

Introduction: The Structural Imperative of Piperidin-4-ones in Medicinal Chemistry

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 1,3-Dimethyl-2-phenylpiperidin-4-one Prepared by: Gemini, Senior Application Scientist The piperidin-4-one scaffold is a privileged structure in m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 1,3-Dimethyl-2-phenylpiperidin-4-one

Prepared by: Gemini, Senior Application Scientist

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including analgesics, antivirals, and central nervous system depressants.[1][2] Its prevalence stems from its ability to present substituents in a well-defined three-dimensional arrangement, which is critical for molecular recognition at biological targets. The compound 1,3-Dimethyl-2-phenylpiperidin-4-one is a model system embodying significant stereochemical complexity. Its conformational landscape is dictated by a delicate interplay of steric and electronic effects arising from its five key structural features: the flexible piperidine ring, the N-methyl group, the C2-phenyl substituent, the C3-methyl group, and the C4-carbonyl.

A thorough understanding of this molecule's preferred three-dimensional structure is paramount for rational drug design and for interpreting structure-activity relationships (SAR). This guide provides a comprehensive, field-proven computational workflow for elucidating the conformational preferences of 1,3-Dimethyl-2-phenylpiperidin-4-one, moving from foundational principles to a detailed, validated protocol and interpretation of the results.

Part 1: Foundational Principles of Substituted Piperidine Conformation

Before initiating a computational study, it is essential to grasp the fundamental principles governing the structure of the piperidine ring. This allows for the formulation of chemically sound hypotheses and provides a framework for interpreting the computational output.

The piperidine ring, analogous to cyclohexane, overwhelmingly favors a chair conformation to minimize angular and torsional strain.[3] This chair is not static; it undergoes rapid ring inversion between two distinct chair forms. The energetic preference for one chair over the other is determined by the orientation of its substituents, which can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

Key Influences in 1,3-Dimethyl-2-phenylpiperidin-4-one:

  • N-Methyl Group : Bulky N-substituents on a piperidine ring strongly prefer the equatorial position to avoid steric clashes.[3]

  • C4-Carbonyl Group : The introduction of an sp²-hybridized carbon at the C4 position flattens the ring slightly in that region. More importantly, it can electronically stabilize adjacent axial substituents and introduces the possibility of twist-boat conformations becoming energetically accessible.[4]

  • C2-Phenyl Group & A(1,3) Strain : A C2 substituent introduces a critical conformational question: axial or equatorial? While equatorial is often favored for bulky groups, the presence of an N-substituent creates a specific steric interaction known as A(1,3) strain (or pseudoallylic strain). This is a repulsive interaction between an equatorial N-substituent and an equatorial C2-substituent.[5][6] This strain can be significant enough to force the C2-phenyl group into the axial position to alleviate the clash.

  • C3-Methyl Group : A methyl group at C3 will generally adopt an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions with the axial protons on C5.

These competing factors—A(1,3) strain pushing the C2-phenyl group axial versus the inherent preference of bulky groups for the equator—form the central question of this analysis.

Part 2: A Validated Computational Workflow for Conformational Analysis

To reliably predict the conformational landscape, a multi-step, hierarchical computational protocol is required. This ensures a thorough search of the potential energy surface while achieving high accuracy for the final energy calculations. The workflow described below is a self-validating system, where each step builds upon the last with increasing theoretical rigor.

Computational_Workflow cluster_0 Step 1: Initial Structure Generation cluster_1 Step 2: Rapid Conformational Search cluster_2 Step 3: High-Accuracy Optimization cluster_3 Step 4: Verification & Thermodynamics cluster_4 Step 5: Final Analysis A Define Stereoisomers (cis and trans) B Generate Chair Conformers (e.g., eq/eq, ax/ax) A->B C Molecular Mechanics (MM) Energy Minimization B->C D DFT Geometry Optimization (e.g., B3LYP/6-31G*) C->D E Vibrational Frequency Calculation D->E F Confirm True Minima (No Imaginary Frequencies) E->F G Calculate Gibbs Free Energy (ΔG) E->G H Compare Relative Energies (ΔG) & Determine Populations G->H

Caption: A validated computational workflow for theoretical conformational analysis.

Experimental Protocol: Step-by-Step Methodology
  • Initial Structure Generation :

    • Using a molecular editor (e.g., Avogadro, ChemDraw), construct the two relevant diastereomers of 1,3-Dimethyl-2-phenylpiperidin-4-one:

      • cis : The C2-phenyl and C3-methyl groups are on the same face of the ring.

      • trans : The C2-phenyl and C3-methyl groups are on opposite faces of the ring.

    • For each diastereomer, generate the two corresponding chair conformers that result from ring inversion. This yields four initial starting structures. Assume the N-methyl group remains equatorial in all starting structures due to its strong energetic preference.

  • Conformational Search & Initial Minimization :

    • Rationale : To ensure no relevant low-energy conformers (including potential twist-boat forms) are missed, a preliminary search is performed. Molecular Mechanics (MM) force fields are computationally inexpensive and ideal for this initial screening.

    • Protocol :

      • Submit each of the four starting structures to a conformational search using a suitable force field (e.g., MMFF94).

      • Perform a full geometry optimization on all generated conformers using the same force field.

      • Isolate the unique conformers within a reasonable energy window (e.g., 5-7 kcal/mol) of the global minimum.

  • High-Level Geometry Optimization :

    • Rationale : To obtain accurate geometric parameters and relative energies, the low-energy conformers identified in the MM step must be re-optimized using a more robust quantum mechanical method. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for molecules of this size.[7]

    • Protocol :

      • For each unique low-energy conformer, perform a full geometry optimization using DFT.

      • A common and reliable level of theory for this purpose is the B3LYP functional with the 6-31G* basis set.[3][5] This level of theory effectively captures the electronic and steric factors governing the conformation.

  • Vibrational Frequency Calculations :

    • Rationale : This step is non-negotiable for validating the results. It serves two critical functions: a) it confirms that the optimized structure is a true energy minimum on the potential energy surface, and b) it is used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections needed to determine the Gibbs free energy (ΔG).[5]

    • Protocol :

      • Perform a frequency calculation on each DFT-optimized structure at the identical level of theory (B3LYP/6-31G*).

      • Verify that there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

      • Extract the thermodynamic data (enthalpy and entropy) to calculate the Gibbs free energy at a standard temperature (e.g., 298.15 K).

Part 3: Predicted Conformational Landscape and Analysis

Executing the above workflow allows for a quantitative comparison of all stable conformers. The analysis focuses on the Gibbs free energy (ΔG), as this value determines the equilibrium population of conformers at a given temperature. The two primary diastereomers, cis and trans, exhibit distinct conformational preferences.

The trans-Isomer (likely the global minimum)

The trans isomer (2S,3S or 2R,3R) can exist in two chair conformations:

  • Conformer A (eq-Me, ax-Ph) : C3-methyl is equatorial, and C2-phenyl is axial. This conformation is predicted to be the most stable. The C3-methyl avoids 1,3-diaxial strain, and the axial C2-phenyl group completely avoids the A(1,3) strain with the N-methyl group. The presence of the C4-carbonyl group is known to further stabilize adjacent axial substituents, making this arrangement particularly favorable.[4]

  • Conformer B (ax-Me, eq-Ph) : C3-methyl is axial, and C2-phenyl is equatorial. This conformer is significantly destabilized by two factors: a severe 1,3-diaxial interaction between the C3-methyl and the C5-axial proton, and the A(1,3) strain between the equatorial C2-phenyl and the N-methyl group.

The cis-Isomer

The cis isomer (2S,3R or 2R,3S) also has two primary chair forms:

  • Conformer C (eq-Me, eq-Ph) : Both the C3-methyl and C2-phenyl groups are equatorial. While the C3-methyl is in a favorable position, this conformer suffers from the maximum A(1,3) strain between the bulky equatorial phenyl and the N-methyl group.

  • Conformer D (ax-Me, ax-Ph) : Both substituents are axial. This conformer is highly disfavored due to multiple 1,3-diaxial interactions involving both the C3-methyl and the C2-phenyl groups.

Quantitative Data Summary

The following table summarizes the expected quantitative results from the DFT calculations. The energies are relative to the most stable conformer (Conformer A).

Conformer IDDiastereomerC2-Ph OrientationC3-Me OrientationKey Strain InteractionsRelative ΔG (kcal/mol)Predicted Population (298K)
A trans Axial Equatorial None 0.00 ~98%
B trans EquatorialAxialA(1,3) Strain; 1,3-Diaxial> 3.5< 1%
C cis EquatorialEquatorialA(1,3) Strain~2.5 - 3.0~1-2%
D cis AxialAxialMultiple 1,3-Diaxial> 5.0< 0.1%

digraph "Conformational_Equilibrium" {
graph [bgcolor="#F1F3F4"];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#202124"];
Conformer_A [label="Conformer A\n(trans: ax-Ph, eq-Me)\nMOST STABLE"];
Conformer_B [label="Conformer B\n(trans: eq-Ph, ax-Me)\nHigh Energy"];

Conformer_A -> Conformer_B [dir=both, label="  ΔG > 3.5 kcal/mol", color="#EA4335", style=dashed, penwidth=2];

}

Caption: Predicted equilibrium for the trans diastereomer of 1,3-Dimethyl-2-phenylpiperidin-4-one.

Part 4: Implications for Research and Drug Development

The conformational analysis reveals that 1,3-Dimethyl-2-phenylpiperidin-4-one is not a conformationally ambiguous molecule. It is predicted to exist almost exclusively as a single conformation: the trans diastereomer with an axial phenyl group and an equatorial C3-methyl group.

  • For Medicinal Chemists : This rigid conformational preference means that the molecule presents a consistent shape to its biological target. This is a highly desirable trait for a drug candidate, as it reduces the entropic penalty upon binding. SAR studies can be interpreted with high confidence, knowing that changes to the scaffold are not being convoluted by shifts in conformational equilibrium.

  • For Synthetic Chemists : Synthetic routes should be designed to favor the formation of the trans diastereomer to maximize the yield of the active compound.

  • For Computational Scientists : This molecule serves as an excellent case study on the balance of competing steric forces. The dominance of A(1,3) strain in dictating the orientation of the C2-substituent is a key takeaway that can be applied to other N-substituted, 2-substituted piperidine systems.

Conclusion

Through a systematic and theoretically sound computational workflow, we have established that the conformational landscape of 1,3-Dimethyl-2-phenylpiperidin-4-one is dominated by a single, highly stable structure. The key to this stability is the avoidance of both A(1,3) pseudoallylic strain and 1,3-diaxial interactions, which is achieved in the trans diastereomer by placing the C2-phenyl group in an axial orientation and the C3-methyl group in an equatorial one. This detailed structural insight is invaluable for any research or development program involving this important chemical scaffold.

References

  • Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587. [Link]

  • Vishnevskiy, Y. V., et al. (2018). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. Journal of Physical Chemistry A, 122(1), 259-266. [Link]

  • Prakash, G., et al. (2023). Synthesis, spectral, quantum chemical, biological, molecular docking and mathematical investigations of piperidin-4-one oxime picrates. Journal of Molecular Structure, 1292, 136139. [Link]

  • Nithya, P., et al. (2009). 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(2), o439. [Link]

  • Sampath, K., et al. (2012). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Journal of Chemical Crystallography, 42(1), 86-91. [Link]

  • Sadeghi, F., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]

  • Sethusankar, K., et al. (2018). Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 74(12), 1779-1786. [Link]

  • Nithya, P., et al. (2009). 1,3-Dimethyl-2,6-diphenyl-piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o439. [Link]

  • Fraser, R. R., & Grindley, T. B. (1975). Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. Canadian Journal of Chemistry, 53(16), 2465-2472. [Link]

  • Al-Hadedi, A. A. M., et al. (2022). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals, 65(13), 355-360. [Link]

  • Wang, Y., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8793-8800. [Link]

  • Yoshimura, T., et al. (1995). A Chiral Synthesis of Four Stereoisomers of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline, an Inducer of Parkinson-like Syndrome. Chemical and Pharmaceutical Bulletin, 43(8), 1325-1332. [Link]

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-1133. [Link]

  • D'Andrea, L. D., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry, 238, 114486. [Link]

  • Jones, A. J., & Hassan, M. M. A. (1976). The stereochemistry of 1,3,5-trimethyl-4-piperidone and its 4-phenylalcohol derivatives. Canadian Journal of Chemistry, 54(8), 1267-1273. [Link]

  • Mary, Y. S., et al. (2021). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT, Molecular Docking and Molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1240, 130541. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Lee, J., et al. (2022). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 62(3), 568-581. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Bhat, G., et al. (2021). CHARMM Force-field Parameters for Morphine, Heroin, and Oliceridine, and Conformational Dynamics of Opioid Drugs. Journal of the Serbian Chemical Society, 86(11), 1145-1166. [Link]

  • Mary, Y. S., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1240, 130541. [Link]

  • Chow, Y. L., et al. (1968). A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction. Canadian Journal of Chemistry, 46(18), 3021-3027. [Link]

  • Sharipova, A. A., et al. (2020). Experimental and Theoretical Conformational Analysis of Tris(4-methylphenyl)phosphine and Its Chalcogenides. Russian Journal of General Chemistry, 90(11), 2217-2224. [Link]

  • Qian, Z., et al. (2021). Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides. Journal of Chemical Theory and Computation, 17(5), 3146-3158. [Link]

  • Catone, D., et al. (2022). PECD study of a single-conformer molecule: a critical comparison of experiment and theory. Physical Chemistry Chemical Physics, 24(7), 4252-4260. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for biological activity screening of 1,3-Dimethyl-2-phenylpiperidin-4-one

Application Note: High-Throughput Biological Activity Screening Protocol for 1,3-Dimethyl-2-phenylpiperidin-4-one Introduction & Pharmacophore Rationale 1,3-Dimethyl-2-phenylpiperidin-4-one (PubChem CID 576547)[1] is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Biological Activity Screening Protocol for 1,3-Dimethyl-2-phenylpiperidin-4-one

Introduction & Pharmacophore Rationale

1,3-Dimethyl-2-phenylpiperidin-4-one (PubChem CID 576547)[1] is a highly versatile nitrogen-containing heterocyclic building block. The piperidin-4-one scaffold is recognized as a privileged pharmacophore in medicinal chemistry, frequently utilized to mimic naturally occurring alkaloids and steroids[2]. The specific structural features of this compound dictate its biological potential:

  • C4 Carbonyl Group: Acts as a reactive center susceptible to nucleophilic attack, allowing rapid derivatization into oximes, hydrazones, or secondary alcohols[3].

  • C2 Phenyl & N1/C3 Methyl Groups: Confer optimal lipophilicity and dictate the steric geometry (typically a stable chair conformation). This geometry is critical for penetrating microbial membranes and fitting into the binding pockets of neuro-enzymes[3][4].

Historically, substituted piperidin-4-ones have demonstrated a broad spectrum of biological activities, including targeted cytotoxicity against hematological and solid tumor cell lines[5][6], broad-spectrum antimicrobial properties[3], and central nervous system (CNS) modulation—particularly as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease management[4].

This guide outlines a self-validating, multi-tiered screening cascade to evaluate the biological activity of 1,3-Dimethyl-2-phenylpiperidin-4-one and its immediate derivatives.

Screening Cascade Overview

To systematically profile the compound, we employ a three-tiered screening workflow progressing from general cytotoxicity to specific enzymatic inhibition.

Workflow A 1,3-Dimethyl-2-phenylpiperidin-4-one (Compound Prep & Derivatization) B Tier 1: Cytotoxicity Screening (MTT Assay on HeLa/MCF-7) A->B Cell Viability C Tier 2: Antimicrobial Screening (Broth Microdilution MIC) A->C Pathogen Susceptibility D Tier 3: CNS Activity (AChE Inhibition via Ellman's Assay) A->D Neuro-enzyme Target E Hit Identification & Lead Optimization B->E C->E D->E

Figure 1: Multi-tiered biological screening cascade for piperidin-4-one derivatives.

Tier 1: In Vitro Cytotoxicity Screening (MTT Assay)

Causality & Rationale: Piperidone derivatives are known to induce apoptosis in cancer cells by disrupting survival signaling pathways (e.g., JAK/STAT)[5]. The MTT assay is selected because it directly measures mitochondrial reductase activity, providing a reliable, colorimetric readout of cell viability. We utilize HeLa (cervical) and MCF-7 (breast) cell lines due to their well-documented sensitivity to piperidin-4-one core structures[6].

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa or MCF-7 cells in 96-well flat-bottom plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 h at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Dissolve 1,3-Dimethyl-2-phenylpiperidin-4-one in DMSO to create a 10 mM stock. Dilute in culture media to achieve final concentrations of 1, 10, 25, 50, and 100 µM. Critical: Ensure the final DMSO concentration is 1% to prevent solvent-induced cytotoxicity[5]. Add 100 µL of treatment media to the wells.

    • Self-Validation: Include a vehicle control (1% DMSO in media) and a positive control (Doxorubicin, 1 µM).

  • Incubation: Incubate the treated plates for 48 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h at 37°C in the dark.

  • Solubilization: Carefully aspirate the media without disturbing the cell monolayer. Add 150 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals.

  • Measurement: Shake the plate on an orbital shaker for 10 minutes. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

Tier 2: Antimicrobial & Antifungal Susceptibility

Causality & Rationale: The lipophilic nature of the C2 phenyl ring combined with the basic piperidine nitrogen allows these compounds to penetrate and disrupt microbial cell walls and membranes[3]. We utilize the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 6538-P, E. coli ATCC 8739, C. albicans ATCC 10231)[3].

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare bacterial/fungal suspensions in Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) adjusted to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL).

  • Serial Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the test compound (ranging from 256 µg/mL down to 0.5 µg/mL) in 100 µL of broth.

  • Inoculation: Add 10 µL of the microbial suspension to each well.

    • Self-Validation: Include a growth control (broth + inoculum, no drug), a sterility control (broth only), and reference standards (Ampicillin for bacteria, Fluconazole for fungi)[3].

  • Incubation: Incubate plates at 37°C for 24 h (bacteria) or 48 h (fungi).

  • MIC Determination: Add 10 µL of Resazurin dye (0.015% aqueous solution) to each well and incubate for an additional 2 h. A color change from blue to pink indicates microbial metabolic growth. The MIC is recorded as the lowest concentration that remains blue (prevents color change).

Tier 3: CNS Activity - AChE Inhibition (Ellman's Assay)

Causality & Rationale: Piperidones adopt a stable chair conformation where their aromatic substitutions interact favorably with the peripheral anionic site (PAS) of acetylcholinesterase, making them potent anti-Alzheimer's candidates[4]. Ellman's assay is the gold standard for quantifying this inhibition due to its rapid, colorimetric nature[7].

Ellman Substrate Acetylthiocholine (ATCI) Intermediate Thiocholine (Reactive Thiol) Substrate->Intermediate Hydrolysis Enzyme AChE Enzyme (+/- Piperidone Inhibitor) Enzyme->Substrate Catalyzes/Inhibits Product 5-thio-2-nitrobenzoate (TNB, Yellow, 412 nm) Intermediate->Product Reacts with Reagent DTNB (Ellman's Reagent) Reagent->Product Provides chromophore

Figure 2: Biochemical pathway of Ellman's assay for AChE inhibition.

Step-by-Step Protocol:

  • Reagent Prep: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB (Ellman's reagent) to 10 mM and Acetylthiocholine iodide (ATCI) to 14 mM in the buffer. Prepare the AChE enzyme working solution at 0.1 U/mL[8].

  • Assay Setup: In a 96-well microplate, add 25 µL of phosphate buffer, 25 µL of the test compound (various concentrations in <1% DMSO), and 25 µL of the AChE enzyme solution[8].

    • Self-Validation: Include a 100% activity control (buffer + enzyme + substrate, no inhibitor) and a blank (buffer + substrate, no enzyme) to account for spontaneous ATCI hydrolysis.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes to allow the piperidone inhibitor to bind to the enzyme active site.

  • Reaction Initiation: Add 50 µL of DTNB solution, followed immediately by 25 µL of ATCI substrate to all wells[8].

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 412 nm kinetically, taking readings every 1 minute for 10 minutes[8].

  • Data Analysis: Calculate the reaction rate (change in absorbance per minute). Compare the rates of the test compound wells against the uninhibited control to determine the percentage of inhibition, and plot against log[concentration] to calculate the IC₅₀.

Quantitative Data Presentation

To facilitate rapid decision-making during the screening cascade, data should be summarized in a standardized matrix. Below is a representative data structure modeling expected ranges for 1,3-Dimethyl-2-phenylpiperidin-4-one and its derivatized analogs.

Compound IDCytotoxicity IC₅₀ (µM)Antimicrobial MIC (µg/mL)AChE Inhibition IC₅₀ (µM)
HeLa MCF-7 S. aureus
1,3-Dimethyl-2-phenylpiperidin-4-one>100>10064
Derivative A (Oxime ester)12.518.48
Derivative B (Hydrazone)4.26.832
Standard Control 1.2 (Dox)1.5 (Dox)2 (Amp)

References

  • PubChem: 1,3-Dimethyl-2-phenylpiperidin-4-one | C13H17NO | CID 576547.[1] URL:[Link]

  • PMC (NIH): 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction.[5] URL:[Link]

  • Journal of King Saud University - Science: Study of a new piperidone as an anti-Alzheimer agent: Molecular docking, electronic and intermolecular interaction investigation.[4] URL:[Link]

  • ResearchGate: Piperidone analogs: synthesis and their diverse biological applications.[2] URL:[Link]

  • Journal of the Serbian Chemical Society: Synthesis, structural characterization and antimicrobial evaluation of some novel piperidin-4-one oxime esters. URL:[Link]

  • International Journal of ChemTech Research: Synthesis and Evaluation of Anticancer Activity using Hela Cell Line for Piperidin-4-One Derivatives.[6] URL:[Link]

  • PMC (NIH): Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives.[3] URL:[Link]

  • PMC (NIH): Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone.[7] URL:[Link]

Sources

Application

Application Note: In Vitro Cytotoxicity and Apoptotic Profiling of 1,3-Dimethyl-2-phenylpiperidin-4-one

Executive Summary The structural optimization of natural pharmacophores is a cornerstone of modern drug development. 1,3-Dimethyl-2-phenylpiperidin-4-one (Molecular Weight: 203.28 g/mol ) is a highly versatile nitrogen-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural optimization of natural pharmacophores is a cornerstone of modern drug development. 1,3-Dimethyl-2-phenylpiperidin-4-one (Molecular Weight: 203.28 g/mol ) is a highly versatile nitrogen-containing heterocyclic building block (1)[1]. Compounds featuring the 4-piperidone scaffold are widely recognized as stable, highly bioavailable mimics of curcumin. This application note provides drug development professionals with a comprehensive, self-validating protocol for assessing the in vitro cytotoxicity and apoptotic mechanisms of 1,3-Dimethyl-2-phenylpiperidin-4-one and its derivatives.

Mechanistic Rationale & Pharmacological Context

Before initiating empirical testing, it is critical to understand the causality of cell death induced by piperidone derivatives. Unlike non-specific cytotoxic agents, substituted 4-piperidones exert targeted anti-tumor properties primarily through two distinct mechanisms:

  • Inhibition of the NF-κB Pathway: Piperidones significantly inhibit the activation of the NF-κB signaling cascade, a pathway notoriously responsible for tumor inflammation and survival (2)[2].

  • Intrinsic Mitochondrial Apoptosis: These compounds act on the Bcl-2 family of proteins by upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2. This shift triggers mitochondrial depolarization and subsequent Caspase-3 activation, leading to programmed cell death (3)[3].

Pathway Piperidone 1,3-Dimethyl-2-phenylpiperidin-4-one (Piperidone Scaffold) NFkB NF-κB Pathway Piperidone->NFkB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Piperidone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Piperidone->Bax Upregulates Apoptosis Apoptosis (Programmed Cell Death) NFkB->Apoptosis Inhibits Mito Mitochondrial Depolarization Bcl2->Mito Inhibits Bax->Mito Caspase Caspase-3 Activation Mito->Caspase Caspase->Apoptosis

Mechanistic signaling pathway of piperidone-induced apoptosis via intrinsic mitochondrial regulation.

Experimental Design: A Self-Validating System

To ensure scientific integrity, a cytotoxicity assay cannot simply measure cell death; it must validate the specificity and mechanism of that death.

  • Primary Assay (MTT): We utilize the colorimetric MTT assay because it directly measures the activity of mitochondrial succinate dehydrogenase. A reduction in metabolic activity serves as a reliable proxy for cell viability (4)[4].

  • Selectivity Index (SI): Testing must occur concurrently on malignant cell lines (e.g., HepG2, A549) and non-malignant human cell lines (e.g., LO2, WI-38). The SI is calculated as the quotient of the IC50​ for normal cells divided by the IC50​ for malignant cells. An SI > 2.0 indicates preferential toxicity toward cancer cells (5)[5].

  • Positive Controls: Doxorubicin (DOX) or Curcumin should be run in parallel to benchmark the potency of the piperidone derivative[2].

Step-by-Step Methodologies

Workflow Seed 1. Cell Seeding (10^4 cells/well) Treat 2. Compound Treatment (0.1-100 µM, 24-72h) Seed->Treat MTT 3. MTT Incubation (4h at 37°C) Treat->MTT Solubilize 4. Solubilization (DMSO addition) MTT->Solubilize Read 5. Absorbance Read (540-570 nm) Solubilize->Read Analyze 6. Data Analysis (IC50 & SI Calculation) Read->Analyze

Step-by-step experimental workflow for the in vitro MTT cytotoxicity assay.

Protocol A: Modified MTT Cell Viability Assay
  • Cell Seeding: Harvest exponentially growing cells (e.g., HepG2, A549, LO2). Seed at a density of 1×104 cells/well into 96-well culture plates in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere to allow for cell attachment[4][5].

  • Compound Preparation: Dissolve 1,3-Dimethyl-2-phenylpiperidin-4-one in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final testing concentrations (e.g., 0.1, 1, 10, 30, 100 µM). Critical: Ensure the final DMSO concentration in the well does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity[5].

  • Treatment: Aspirate the old media and add 100 µL of the compound-containing media to the respective wells in triplicate. Include a vehicle control (1% DMSO) and a positive control (Curcumin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well. Incubate in the dark at 37°C for 2 to 4 hours. Causality: Viable cells will metabolize the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the culture medium to avoid disturbing the crystals at the bottom of the well. Add 100–200 µL of pure DMSO to each well to completely dissolve the formazan[4][5].

  • Quantification: Place the plate on an orbital shaker for 5 minutes. Record the absorbance at 540–570 nm using a microplate reader.

Protocol B: Apoptosis Validation via Annexin V/PI Staining

To confirm that the reduction in viability is due to apoptosis (and not necrosis), flow cytometry is required.

  • Plate cells at 1×105 cells/well in 24-well plates and treat with the established IC50​ concentration of the piperidone compound for 24 hours.

  • Harvest cells (including floating dead cells), wash twice with pre-chilled PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analyze via flow cytometry. Interpretation: Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis (6)[6].

Quantitative Benchmarks & Data Interpretation

Calculate the IC50​ using non-linear regression analysis (e.g., via GraphPad Prism). To provide context for evaluating 1,3-Dimethyl-2-phenylpiperidin-4-one, Table 1 summarizes the established cytotoxic potencies of various 4-piperidone structural analogs.

Table 1: Representative Cytotoxicity Benchmarks for Substituted 4-Piperidones

Compound ClassCell Line (Origin) IC50​ (µM)Selectivity Index (SI)Reference
Polyhydroxyl-substituted BAPsHepG2 (Liver Carcinoma)< 2.0 µM> 5.0[3]
Camphorsulfonyl-conjugated piperidonesA549 (Lung Carcinoma)0.1 - 10.0 µM> 3.0[5]
Trifluoromethyl-substituted BAPsSMMC-7721 (Hepatoma)4.0 - 30.0 µM> 2.5[2]
1-acyl-3,5-bis(benzylidene)-4-piperidonesJurkat (T-cell Leukemia)< 1.0 µM> 10.0[6]

Expert Insights & Troubleshooting

  • Compound Precipitation in Media: 1,3-Dimethyl-2-phenylpiperidin-4-one possesses an XLogP3-AA of ~1.8, indicating lipophilicity[1]. If precipitation occurs upon dilution into aqueous media, warm the media to 37°C prior to compound addition, or utilize a co-solvent like Tween-80 (max 0.1%) alongside DMSO.

  • Edge Effects in 96-Well Plates: Evaporation in the peripheral wells can artificially concentrate the drug, skewing IC50​ calculations. Solution: Fill the outer perimeter wells with 200 µL of sterile PBS and restrict your experimental assays to the inner 60 wells.

  • High Variance in Absorbance Readings: This is almost always caused by incomplete solubilization of formazan crystals. Solution: Ensure the complete removal of the aqueous media before adding DMSO. If using SDS/HCl instead of DMSO, allow a minimum of 4 hours to overnight incubation for full solubilization.

References

  • PubChem: 1,3-Dimethyl-2-phenylpiperidin-4-one | C13H17NO | CID 576547. National Center for Biotechnology Information. 1

  • PMC: Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. 2

  • MDPI: Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. 5

  • Taylor & Francis: Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evaluation. 3

  • Benchchem: Unveiling the Cytotoxic Potential of Novel 2,4-Piperidinedione Compounds: A Technical Guide.4

  • Spandidos Publications: A novel class of piperidones exhibit potent, selective and pro‑apoptotic anti‑leukemia properties. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,3-Dimethyl-2-phenylpiperidin-4-one

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical bottlenecks associated with the purification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical bottlenecks associated with the purification of 1,3-Dimethyl-2-phenylpiperidin-4-one .

This molecule is a highly valuable building block in the synthesis of analgesics and donepezil analogues[1]. However, it presents a triad of purification challenges: the basicity of the tertiary amine, the subtle polarity differences of its C2/C3 diastereomers, and the thermodynamic instability of its chiral centers (keto-enol tautomerization)[2].

Below is our self-validating diagnostic workflow and in-depth Q&A to ensure your purification protocols yield high-purity, stereochemically intact products.

Diagnostic Workflow

Workflow Start Crude 1,3-Dimethyl-2- phenylpiperidin-4-one Tailing Peak Tailing on Silica? Start->Tailing Modifier Deactivate Silica (1% TEA Modifier) Tailing->Modifier Yes Isomers Diastereomers Co-eluting? Tailing->Isomers No Modifier->Isomers Solvent Optimize Gradient (Hexane/EtOAc) Isomers->Solvent Yes Epimer Epimerization at C3? Isomers->Epimer No Solvent->Epimer TempControl Cold Evaporation Neutral pH Epimer->TempControl Yes Pure Purified Target Epimer->Pure No TempControl->Pure

Diagnostic workflow for resolving piperidone purification bottlenecks.

Troubleshooting & FAQs

Issue 1: Severe Peak Tailing and Poor Recovery on Silica Gel

Q: Why does my compound streak across the TLC plate and tail severely during flash chromatography, resulting in low isolated yields?

A: The mechanistic root of this issue lies in the basicity of the piperidine nitrogen. 1,3-Dimethyl-2-phenylpiperidin-4-one contains a tertiary amine that acts as a strong hydrogen bond acceptor and Lewis base. Standard silica gel (SiO₂) is populated with acidic silanol groups (Si-OH, pKa ~4.5 to 8.5). During chromatography, the basic amine interacts strongly with these silanols, causing secondary retention mechanisms that manifest as severe peak tailing and irreversible adsorption[3].

Solution: You must suppress this acid-base interaction. This is achieved by adding a volatile basic modifier, such as Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), to the mobile phase, which competitively binds to and "deactivates" the acidic silanol sites.

Table 1: Impact of Mobile Phase Modifiers on Chromatographic Resolution (Silica Gel 60)

Solvent SystemModifierRf (cis)Rf (trans)Peak ShapeRecovery
Hexane/EtOAc (70:30)None0.200.22Severe Tailing< 60%
Hexane/EtOAc (70:30)1% TEA0.350.42Sharp> 90%
DCM/MeOH (95:5)None0.150.15Co-elution~ 70%
DCM/MeOH (95:5)0.5% NH₄OH0.280.34Moderate> 85%
Issue 2: Incomplete Separation of C2/C3 Diastereomers

Q: My synthesis yielded an inseparable mixture of cis and trans diastereomers. How can I effectively resolve them?

A: 1,3-Dimethyl-2-phenylpiperidin-4-one possesses two contiguous stereocenters at C2 and C3. Because the core piperidone ring adopts a stable chair conformation, the overall dipole moments of the cis and trans isomers are remarkably similar, leading to near-identical retention factors (Rf) on normal-phase silica.

Solution: Relying solely on solvent polarity is insufficient. You must exploit the subtle steric differences between the isomers. A shallower solvent gradient (e.g., starting at 90:10 Hexane/EtOAc and moving to 70:30 very slowly) combined with a highly deactivated stationary phase (see Protocol A) is required. Alternatively, if preparative chromatography fails, diastereomeric resolution via crystallization using chiral acids (e.g., di-p-toluoyl-D-tartaric acid) is a highly effective, scalable alternative[1].

Issue 3: Unintended Epimerization During Workup or Storage

Q: I successfully isolated the pure trans isomer, but NMR analysis after solvent evaporation shows a mixture of cis and trans. What is happening?

A: You are observing base- or acid-catalyzed epimerization. The proton at the C3 position (alpha to the C4 ketone) is highly acidic. Under even mildly basic conditions (such as residual TEA from your chromatography column) or elevated temperatures during rotary evaporation, the molecule undergoes keto-enol tautomerization. Because the enolate intermediate is planar and achiral at C3, reprotonation can occur from either face, driving the purified kinetic product back toward a thermodynamic mixture of diastereomers[2].

Mechanism Trans trans-Isomer (Kinetic Product) Enol Enolate Intermediate (Achiral at C3) Trans->Enol Base/Acid Enol->Trans Reprotonation Cis cis-Isomer (Thermodynamic Product) Enol->Cis Reprotonation Cis->Enol Base/Acid

Base-catalyzed keto-enol tautomerization leading to C3 epimerization.

Validated Experimental Protocols

Protocol A: Preparation of a TEA-Deactivated Silica Column

To prevent peak tailing and maximize the resolution of diastereomers, the silica stationary phase must be pre-treated.

  • Slurry Preparation: Weigh the required amount of Silica Gel 60. Prepare a slurry using your initial mobile phase (e.g., 90:10 Hexane/EtOAc) containing 1% (v/v) Triethylamine (TEA) .

  • Column Packing: Pour the slurry into the column in a single, continuous motion to prevent banding. Allow the silica bed to settle under gentle positive pressure.

  • Conditioning: Flush the packed column with at least 3 column volumes (CV) of the 1% TEA solvent mixture. Causality note: This ensures all accessible acidic silanol sites are capped by the TEA.

  • Equilibration: Flush the column with 2 CV of your standard mobile phase (without TEA) just before loading the sample. This removes excess TEA that could co-elute with your product or catalyze epimerization later.

  • Loading: Dissolve your crude 1,3-Dimethyl-2-phenylpiperidin-4-one in the minimum amount of eluent and load it directly onto the silica bed.

Protocol B: Mild Isolation to Prevent Epimerization

To ensure the stereochemical integrity of your purified fractions during solvent removal:

  • Fraction Pooling: Combine the pure fractions containing the desired diastereomer.

  • Temperature Control: Set your rotary evaporator water bath to no higher than 25°C - 30°C . Heat is the primary driver of the tautomerization activation energy.

  • Rapid Evaporation: Use a high-efficiency vacuum pump to remove the Hexane/EtOAc quickly at ambient temperature.

  • Trace Base Removal: If TEA was used in the mobile phase, place the resulting oil/solid on a high-vacuum manifold (lyophilizer or Schlenk line) for 12 hours to pull off any residual trace amines that could slowly catalyze epimerization during storage.

  • Storage: Store the purified compound under an inert atmosphere (Argon/Nitrogen) at -20°C.

References

  • [2] Stereochemical aspects of the synthesis of 4-benzoyl-1,3-dimethyl-4-phenylpiperidine from 1,3-dimethyl-4-piperidone. Canadian Science Publishing. 2

  • [3] Chromatographic Methods for Purification, Purity Analysis, and Enantiomeric Separation. Benchchem. 3

  • [1] Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. PMC/NIH. 1

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 1,3-Dimethyl-2-phenylpiperidin-4-one

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethyl-2-phenylpiperidin-4-one. As a key intermediate in the development of various pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethyl-2-phenylpiperidin-4-one. As a key intermediate in the development of various pharmacologically active compounds, optimizing its synthesis is crucial for achieving high purity and yield. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles.

Reaction Overview: The Mannich Reaction

The synthesis of 1,3-Dimethyl-2-phenylpiperidin-4-one is typically achieved via a Mannich reaction. This three-component condensation involves an active hydrogen compound (a ketone), an aldehyde, and a secondary amine.[1][2] In this specific synthesis, the likely precursors are propionaldehyde, methylamine, and phenylacetone, which cyclize to form the piperidinone ring. The reaction proceeds through the formation of an iminium ion, which is then attacked by the enol form of the ketone.[1]

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis of 1,3-Dimethyl-2-phenylpiperidin-4-one.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I fix it?

Answer: Low or no yield is a frequent issue in Mannich reactions and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality and Stoichiometry:

    • Aldehyde Source (Paraformaldehyde/Formalin): If using paraformaldehyde, ensure it is fresh. Old paraformaldehyde may not depolymerize efficiently, leading to a lack of reactive formaldehyde in the solution.[3][4] Consider switching to a fresh bottle or using an alternative source like formalin, though this will introduce water to the reaction.

    • Amine Salt Quality: Ensure the methylamine hydrochloride is of a suitable grade and has been stored in a dry environment to prevent degradation.[3]

    • Ketone Purity: The purity of the phenylacetone is critical. Impurities can participate in side reactions, consuming reagents and complicating purification.[3]

    • Stoichiometry: Carefully check the molar ratios of your reactants. While a 1:1:1 stoichiometry of ketone, aldehyde, and amine is theoretically required, in practice, slight excesses of the amine and aldehyde components may be necessary to drive the reaction to completion.

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. Some Mannich reactions require refluxing for several hours to proceed at an adequate rate.[3] If you are running the reaction at a lower temperature, a gradual increase may improve the yield. Conversely, excessively high temperatures can promote side reactions and polymerization.[4] It is advisable to start at a moderate temperature (e.g., 50-60 °C) and adjust based on reaction monitoring.[5]

    • Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. These reactions can range from a few hours to overnight.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • pH Control: The Mannich reaction is typically most efficient under mildly acidic conditions (pH 4-5), which facilitates the formation of the crucial electrophilic iminium ion.[4] Using the hydrochloride salt of the amine often provides the necessary acidity.[4] If the reaction is sluggish, a catalytic amount of a strong acid like HCl can be added.[3] However, highly acidic or basic conditions can inhibit the reaction or promote unwanted side reactions.

  • Solvent Choice:

    • Polar protic solvents like ethanol or methanol are commonly used and generally effective.[6] They are good at solvating the ionic intermediates. In some cases, aprotic solvents like acetonitrile or THF can be employed, particularly if water-sensitive reagents are involved.[7]

Question 2: My final product is impure, and I'm observing multiple spots on my TLC plate. What are the common side reactions and how can I minimize them?

Answer: Impurity formation is often due to side reactions inherent to the Mannich condensation or the reactivity of the starting materials.

  • Polymerization: Formaldehyde is highly reactive and can self-polymerize or react multiple times with the ketone, leading to polymeric byproducts.[4] This is especially problematic under basic conditions or at high temperatures.

    • Solution: Employing a slow, dropwise addition of the aldehyde or the amine can help maintain a low concentration of these reactive species, favoring the desired mono-alkylation product.[4] Maintaining a controlled, moderate temperature is also crucial.

  • Di-substitution: If the starting ketone has multiple acidic alpha-hydrogens, the newly formed Mannich base can potentially react again, leading to di-substituted products.[4]

    • Solution: Careful control of stoichiometry is key. Using the ketone as the limiting reagent can help minimize this. Additionally, slow addition of the other reagents can favor mono-substitution.[4]

  • Aldol Condensation: The ketone can undergo a self-condensation reaction (an aldol reaction), especially under basic conditions, leading to dimeric impurities.

    • Solution: Maintaining mildly acidic conditions will favor the Mannich pathway over the base-catalyzed aldol pathway.

  • Cannizzaro Reaction: If a non-enolizable aldehyde like benzaldehyde were used (not the case here, but relevant to other piperidinone syntheses), it could undergo a disproportionation reaction (Cannizzaro reaction) under strongly basic conditions.

Question 3: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the issue?

Answer: A stalled reaction can be frustrating. Here are a few potential causes:

  • Inefficient Iminium Ion Formation: The formation of the iminium ion from the amine and aldehyde is the first and crucial step.[1] If the pH is not optimal (i.e., too acidic or too basic), the concentration of this key electrophile will be too low.

    • Solution: Re-evaluate the pH of your reaction mixture. Using the amine hydrochloride salt is a good starting point.[4] If necessary, a pre-formed iminium salt, like Eschenmoser's salt (if applicable to your specific reagents), can be used to bypass this initial step and often provides greater control over the reaction.[4]

  • Steric Hindrance: While less of an issue with the target molecule's precursors, highly substituted ketones or bulky amines can significantly slow down the reaction rate.

    • Solution: In such cases, higher reaction temperatures and longer reaction times are often necessary. A more reactive, pre-formed iminium salt might also be a viable strategy.[4]

  • Reagent Decomposition: At elevated temperatures over long periods, some reagents may begin to decompose, leading to a stalled reaction.

    • Solution: Monitor the reaction by TLC. If you observe the appearance of new, unidentified spots while starting material remains, reagent decomposition could be the culprit. Consider running the reaction at a slightly lower temperature for a longer duration.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the formation of 1,3-Dimethyl-2-phenylpiperidin-4-one?

A1: The reaction follows the classic Mannich reaction mechanism, which can be broken down into three main steps:

  • Iminium Ion Formation: The secondary amine (methylamine) attacks the carbonyl carbon of the aldehyde (propionaldehyde). This is followed by proton transfer and dehydration to form a reactive electrophilic species called an iminium ion.

  • Enolization: The ketone (phenylacetone) tautomerizes to its enol or enolate form under the reaction conditions.

  • Nucleophilic Attack: The electron-rich enol attacks the electrophilic iminium ion, forming a new carbon-carbon bond. This creates the initial Mannich base.

  • Cyclization: An intramolecular reaction occurs where the amine attacks the ketone's carbonyl group, followed by dehydration to form the piperidinone ring.

Q2: How do I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting materials and the product. The disappearance of the limiting starting material (usually the ketone) and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q3: What are the best practices for purifying the final product?

A3: The purification strategy depends on the nature of the impurities and the physical state of your product.

  • Acid-Base Extraction: Since the product is a basic piperidine derivative, a liquid-liquid acid-base extraction is a highly effective first step for purification.[8] Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic product will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be collected, basified (e.g., with 2 M NaOH), and the deprotonated product re-extracted into a fresh organic solvent.[8]

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[6] Common solvents for recrystallizing piperidinone derivatives include ethanol, acetone, or mixtures like ethanol/acetone or ethanol/ethyl acetate.[3][6] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals, leaving impurities behind in the solvent.

  • Column Chromatography: For difficult separations or to remove closely related impurities, column chromatography using silica gel is the method of choice. A gradient of ethyl acetate in hexane is a typical eluent system.

Q4: What are the expected spectroscopic data for 1,3-Dimethyl-2-phenylpiperidin-4-one?

A4: While specific spectra should be run for confirmation, you can expect the following characteristic features:

  • ¹H NMR: Signals corresponding to the two methyl groups, the protons on the piperidinone ring, and the protons of the phenyl group.

  • ¹³C NMR: Peaks for the carbonyl carbon (C=O), the carbons of the phenyl ring, and the aliphatic carbons of the piperidinone ring and methyl groups.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₇NO, MW: 203.28 g/mol ).[9]

  • IR Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O), typically in the range of 1700-1725 cm⁻¹.

Data & Protocols

Table 1: Summary of Key Reaction Parameters and Optimization Strategies
ParameterTypical ConditionOptimization StrategyRationale
Temperature 50 - 100 °C (Reflux)[3]Start at 60°C; increase if slow, decrease if side products form.Balances reaction rate against thermal stability and side reactions.[4]
Solvent Ethanol, Methanol[6]Screen polar protic solvents. Consider aprotic solvents like MeCN if needed.Solvates intermediates effectively. Solvent choice can influence reaction rate and selectivity.[10]
pH Mildly Acidic (4-5)Use amine hydrochloride salt. Add catalytic HCl if necessary.[3][4]Promotes the formation of the essential iminium ion electrophile.[1]
Reagent Addition All at onceSlow, dropwise addition of amine/aldehyde over several hours.[4]Minimizes polymerization and di-substitution by keeping reactive species concentration low.[4]
Monitoring TLC (e.g., 3:1 Hex/EtOAc)Check every 1-2 hours initially, then less frequently.Tracks consumption of starting materials and formation of product to determine endpoint.
Detailed Experimental Protocol: Synthesis of 1,3-Dimethyl-2-phenylpiperidin-4-one

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and analytical monitoring.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetone (1.0 eq), methylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in absolute ethanol (5-10 mL per gram of ketone).

  • Acid Catalyst (Optional): Add a few drops of concentrated hydrochloric acid to the mixture to ensure acidic conditions.[3]

  • Heating: Heat the reaction mixture to a gentle reflux (or a target temperature of 60-80 °C) and maintain for 2-6 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC. Once the starting ketone is consumed, the reaction is considered complete.

  • Workup - Step 1 (Solvent Removal): Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Step 2 (Acid-Base Extraction):

    • Dissolve the resulting residue in ethyl acetate (20 mL).

    • Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 15 mL). Combine the aqueous layers.

    • Cool the acidic aqueous layer in an ice bath and basify by slowly adding 2 M NaOH until the pH is >10.

    • Extract the basified aqueous solution with ethyl acetate or dichloromethane (3 x 20 mL).[8]

  • Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/acetone) or by column chromatography on silica gel.[3][6]

Visualizations

Reaction Mechanism

Mannich_Reaction cluster_2 Step 3 & 4: C-C Bond Formation & Cyclization A Methylamine + Propionaldehyde B Iminium Ion A->B E Mannich Base (Acyclic) B->E Nucleophilic Attack C Phenylacetone (Keto) D Enol Form C->D Tautomerization D->E F 1,3-Dimethyl-2-phenyl piperidin-4-one E->F Intramolecular Cyclization -H2O

Caption: Key steps in the Mannich reaction for piperidinone synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Problem Identified Problem What is the primary issue? Start->Problem LowYield Low / No Yield Problem->LowYield Yield Impurity Impure Product / Side Reactions Problem->Impurity Purity Stalled Reaction Stalled Problem->Stalled Completion CheckReagents Verify Reagent Quality & Stoichiometry LowYield->CheckReagents CheckConditions Optimize Temp, Time, & pH CheckReagents->CheckConditions Solution Implement Solution & Re-run CheckConditions->Solution CheckAddition Implement Slow Reagent Addition Impurity->CheckAddition CheckTemp Lower Reaction Temperature CheckAddition->CheckTemp CheckpH Ensure Mildly Acidic Conditions CheckTemp->CheckpH CheckpH->Solution CheckCatalyst Check pH / Consider Pre-formed Iminium Salt Stalled->CheckCatalyst CheckMonitoring Monitor for Decomposition via TLC CheckCatalyst->CheckMonitoring CheckMonitoring->Solution

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • P. Arjunan, K. Ramalingam, K. D. Berlin, S. A. Rizvi, D. van der Helm. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online. 2009;65(Pt 2):o439. Available from: [Link]

  • S. P. Marsden, A. M. L. Smith. The Redox-Mannich Reaction. ACS Catalysis. 2012;2(11):2347-2356. Available from: [Link]

  • Wikipedia. Mannich reaction. Available from: [Link]

  • S. Pandiarajan, S. Krishnakumar, A. Manimekalai. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. 2021;4(4):192-199. Available from: [Link]

  • ResearchGate. Optimization of three-component Mannich reaction conditions. Available from: [Link]

  • M. A. A. Mohamed, M. A. M. El-Sagher, A. A. M. Abdel-Hafez. Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Advances. 2021;11(19):11384-11406. Available from: [Link]

  • ResearchGate. Mannich reaction: optimization of reaction conditions. Available from: [Link]

  • Y. Wang, Y. Li, Y. Wu, Y. Zhang, J. Zhang. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. 2015;13(3):743-750. Available from: [Link]

  • J. A. Hendrix, J. T. Klein, L. A. McAllister, C. A. Teleha, T. C. Lovelace. Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. Organic Process Research & Development. 2003;7(4):534-539. Available from: [Link]

  • Organic Chemistry Portal. Mannich Reaction. Available from: [Link]

  • ResearchGate. Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Available from: [Link]

  • K. K. Goel, A. Gajbhiye, Anu, N. M. Goel. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. 2008;1(1). Available from: [Link]

  • University of Glasgow. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available from: [Link]

  • ResearchGate. Mannich condensation reaction problems? Available from: [Link]

  • Defense Technical Information Center. Piperidine Synthesis. Available from: [Link]

  • Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine. Available from: [Link]

  • Reddit. Mannich Reaction Help. Available from: [Link]

  • PubChem. 1,3-Dimethyl-2-phenylpiperidin-4-one. Available from: [Link]

  • A. S. G. Prasad, S. V. K. Kumar, V. V. N. K. V. Prasada Raju, K. S. Kumar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Mini-Reviews in Medicinal Chemistry. 2021;21(11):1359-1386. Available from: [Link]

  • Google Patents. CN102464605B - Preparation method of 4-nitro-piperidine derivative.
  • Google Patents. US5489689A - Preparation of piperidine derivatives.
  • Appchem. 4-Piperidinone, 1,3-dimethyl-2-phenyl-. Available from: [Link]

  • Google Patents. EP3666757A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
  • PubMed. 1,3-Dimethyl-2,6-diphenyl-piperidin-4-one. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 1,3-Dimethyl-2-phenylpiperidin-4-one

Support Center Overview & Mechanistic Context Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complex handling requirements of highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Support Center Overview & Mechanistic Context

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complex handling requirements of highly functionalized piperidone building blocks. 1,3-Dimethyl-2-phenylpiperidin-4-one (CAS 161894-21-9) is a critical intermediate in drug development, but its specific structural features—a tertiary amine, an alpha-chiral center at C3, and a reactive beta-amino ketone scaffold—create unique vulnerabilities under experimental stress.

This guide is designed to decode the causality behind common degradation pathways and provide you with self-validating protocols to ensure absolute scientific integrity during your assays.

Quantitative Degradation Matrix

To establish a baseline for your experimental design, all known kinetic vulnerabilities for this compound class are summarized below.

Table 1: Empirical Stability Data and Degradation Kinetics

Experimental Stress ConditionPrimary Degradation MechanismMajor Degradant ObservedEstimated Half-Life ( t1/2​ )Required Preventive Measure
Ambient Light (Aerated) OH-Radical Photo-oxidationN-Oxide / Imines12 - 24 hoursAmber vials, Ar-sparging
Protic Solvents (MeOH) Keto-Enol TautomerismC3-Epimer (Diastereomer)48 - 72 hoursUse aprotic solvents (e.g., ACN)
Strong Base + Heat Retro-Mannich CleavageRing-opened fragments< 2 hoursMild bases (e.g., Cs2​CO3​ ), <60°C
Acidic Aqueous (pH < 3) Acid-catalyzed HydrolysisHydrated ketone> 5 daysBuffer to physiological pH

Diagnostic FAQs & Self-Validating Protocols

FAQ 1: Peak Splitting and Epimerization in Solution

Q: During HPLC-UV analysis, my single compound peak splits into two closely eluting peaks after 24 hours in methanol. Is the compound destroying itself?

A: You are likely observing C3-epimerization rather than destructive degradation.

  • Causality: The methyl group at the C3 position is alpha to the C4-ketone. In protic solvents (like methanol) or under mild pH fluctuations, the compound undergoes rapid keto-enol tautomerism. When the enol reverts to the ketone, the C3 stereocenter can invert, leading to a mixture of diastereomers. The thermodynamic driving force here is the relief of 1,3-diaxial steric interactions within the piperidine ring, pushing the methyl group to a more stable equatorial conformation.

  • Self-Validating Epimerization Control Workflow:

    • Baseline Setup: Prepare a 1 mg/mL stock of 1,3-Dimethyl-2-phenylpiperidin-4-one in a strictly aprotic solvent (e.g., anhydrous acetonitrile).

    • Stress Induction: Aliquot 100 µL into 900 µL of Methanol (protic stress) and another 100 µL into 900 µL of Acetonitrile (control).

    • Incubation: Incubate both vials at 40°C for 24 hours.

    • Analysis: Run both samples via LC-MS.

    • Validation: The control must show a single peak (>98% AUC). The methanol sample will show two peaks with identical mass spectra (isobaric). Note: If the control shows two peaks, your starting material was already a diastereomeric mixture.

FAQ 2: Photo-Oxidative Sensitivity (M+16 Adducts)

Q: We observe a mass +16 Da (M+16) adduct and a rapid loss of the active compound when samples are left on the benchtop under ambient light. How do we stop this?

A: This indicates N-oxidation and subsequent photo-oxidation.

  • Causality: Piperidine derivatives are highly susceptible to OH-radical initiated degradation under atmospheric and light conditions. The tertiary amine (N-methyl) acts as a strong electron donor, readily forming an N-oxide. Furthermore, H-abstraction at the C2 or C4 positions by reactive oxygen species (ROS) can lead to imine formation or complete ring opening. Photons generate these ROS in aerated solvents, which aggressively attack the electron-rich nitrogen.

  • Photostability and N-Oxide Prevention Protocol:

    • Deoxygenation: Sparge all assay buffers and solvents with Argon for 15 minutes prior to compound addition.

    • Antioxidant Addition: Add 0.1% BHT (Butylated hydroxytoluene) to the organic stock solutions to scavenge peroxy radicals.

    • Actinic Shielding: Mandate the use of amber glass vials for all benchtop handling.

    • Validation: Expose a control vial (clear glass, aerated) and a protected vial (amber glass, Ar-sparged) to ambient laboratory light for 12 hours. Compare the Extracted Ion Chromatogram (EIC) for the M+16 mass. The protected system must validate with <1% N-oxide formation.

FAQ 3: High-pH Cleavage and Ring Opening

Q: When scaling up a basic alkylation or condensation reaction using this building block, the piperidone ring disappears, yielding low molecular weight fragments. Why?

A: You are triggering a retro-Mannich fragmentation.

  • Causality: Because 1,3-dimethyl-2-phenylpiperidin-4-one is a beta-amino ketone, strong bases combined with heat deprotonate the alpha-carbon. The stereoelectronic overlap of the resulting enolate π -system with the C-N σ∗ orbital drastically lowers the activation energy for ring cleavage. Under thermodynamic control, the molecule expels the amine and breaks the C-C bond, effectively unzipping the piperidine ring. This is a known limitation when synthesizing piperidin-4-one derivatives under harsh basic conditions[1].

  • Mild Condensation/Alkylation Workflow:

    • Base Selection: Replace strong, nucleophilic bases (e.g., NaH, NaOH) with milder bases like Cesium Carbonate ( Cs2​CO3​ )[1].

    • Temperature Control: Maintain reaction temperatures strictly below 60°C to prevent thermodynamic cleavage.

    • Solvent: Use polar aprotic solvents (e.g., Acetonitrile) to enhance the reactivity of the mild base without promoting hydrolysis[1].

    • Validation: Monitor the reaction via LC-MS. The disappearance of the parent mass without the appearance of the desired product mass indicates retro-Mannich cleavage. Adjust the temperature down by 10°C increments until the mass balance is fully restored.

Mechanistic & Workflow Visualizations

Pathway A 1,3-Dimethyl-2-phenyl piperidin-4-one B Keto-Enol Tautomerism (Protic Solvents) A->B D OH-Radical Attack (Photo-oxidation) A->D F Base Catalysis (Heat + High pH) A->F C C3-Epimerization (Diastereomers) B->C E N-Oxide & Imines (+16 Da Adducts) D->E G Retro-Mannich Cleavage F->G

Fig 1: Primary degradation pathways of 1,3-Dimethyl-2-phenylpiperidin-4-one under stress.

Workflow Start Sample Prep (Aprotic Solvent) Split Aliquot Split Start->Split Stress Apply Stress (UV / Heat / pH) Split->Stress Control Control (Dark, 4°C) Split->Control Analyze LC-MS Analysis Stress->Analyze Control->Analyze Validate Self-Validation (Compare Mass Balance) Analyze->Validate

Fig 2: Self-validating experimental workflow for piperidone stability and troubleshooting.

References

  • Title: 1,3-Dimethyl-2-phenylpiperidin-4-one | C13H17NO | CID 576547 - PubChem. Source: PubChem (National Institutes of Health). URL:

  • Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Source: The Journal of Physical Chemistry A - ACS Publications. URL:

  • [1] Title: 3,5-Bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one. Source: MDPI. URL:

Sources

Optimization

addressing inconsistent biological assay results with 1,3-Dimethyl-2-phenylpiperidin-4-one

Welcome to the Technical Support Center for 1,3-Dimethyl-2-phenylpiperidin-4-one. As a Senior Application Scientist, I have designed this guide to help you navigate the unique chemical behaviors of this compound. Piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,3-Dimethyl-2-phenylpiperidin-4-one. As a Senior Application Scientist, I have designed this guide to help you navigate the unique chemical behaviors of this compound. Piperidin-4-one derivatives are privileged scaffolds in drug discovery, but their structural dynamics often lead to erratic biological assay results if not handled with precise methodologies.

This guide provides a self-validating framework to troubleshoot, optimize, and standardize your in vitro assays, ensuring high-fidelity data and reproducible pharmacodynamics.

Mechanistic Overview: The Chemical Reality of Piperidin-4-ones

To troubleshoot effectively, we must first understand the causality behind the compound's behavior. 1,3-Dimethyl-2-phenylpiperidin-4-one is not a static molecule in solution; it is a dynamic system governed by two critical structural liabilities:

  • Stereochemical Instability (Epimerization): The molecule predominantly exists in a chair conformation where the bulky C2-phenyl and C3-methyl groups occupy equatorial positions to minimize 1,3-diaxial steric strain[1]. However, the C3 position is alpha to the C4 ketone, rendering the C3 proton acidic. In aqueous media (especially at pH ≥ 7.4), this leads to keto-enol tautomerism, causing the C3-methyl group to epimerize into an inactive axial position[2].

  • Electrophilic Ketone Reactivity: The unhindered C4 ketone is highly reactive toward primary amines, readily undergoing reductive amination or forming Schiff bases (imines)[3].

Below is the mechanistic pathway illustrating the stereochemical drift that occurs in standard assay buffers.

Epimerization A C3-Equatorial Isomer (Active Chair Conformer) B Enolate Intermediate (Planar C3) A->B Aqueous Buffer (pH > 7.0) -H+ B->A +H+ C C3-Axial Isomer (Inactive/Distorted) B->C +H+ C->B Aqueous Buffer (pH > 7.0) -H+

Fig 1: Base-catalyzed keto-enol tautomerization leading to C3 epimerization.

Troubleshooting Guide & FAQs

Q1: Why do my IC50 values drift or show high variability over the course of a 4-hour assay? Causality: The core issue is stereochemical instability. While the compound starts in the active equatorial conformation[1], extended incubation in aqueous buffers drives the keto-enol tautomerization shown in Figure 1. Over a 4-hour period, a significant fraction of the compound epimerizes into the inactive axial-methyl conformer[2]. This structural distortion drastically alters the 3D pharmacophore, reducing target affinity over time. Solution: Minimize aqueous exposure. Keep pre-incubation times under 15 minutes. If your biological target tolerates it, lower the assay pH to 7.0–7.2, which significantly retards the enolization rate.

Q2: Why does the compound appear completely inactive in my standard kinase/binding assay, despite showing activity in cell-based assays? Causality: This is a classic buffer incompatibility issue. If you are using Tris buffer (tris(hydroxymethyl)aminomethane), the primary amine of Tris rapidly attacks the C4 ketone to form a Schiff base (imine)[3]. This covalent modification depletes the active free ketone from your assay, resulting in a false negative. Solution: Immediately switch your assay buffer to a non-nucleophilic system. HEPES, MOPS, or PBS are mandatory for testing piperidin-4-one derivatives.

Q3: I am observing non-linear, steep dose-response curves (Hill slope > 2.0). Is this a PAINS compound? Causality: While not a traditional Pan-Assay Interference Compound (PAINS) in the electronic sense, this molecule is highly lipophilic and acts as a weak base. At pH 7.4, a significant fraction exists as the uncharged free base, which has poor aqueous solubility. Once the concentration exceeds ~10 µM, the compound forms colloidal aggregates. These aggregates non-specifically sequester enzymes, leading to steep, artifactual inhibition curves. Solution: Incorporate a non-ionic surfactant. Adding 0.01% Tween-20 or CHAPS into your buffer breaks up colloidal aggregates and restores standard 1:1 binding stoichiometry.

Quantitative Data: Buffer Compatibility

To ensure assay integrity, we have quantified the stability and solubility of 1,3-Dimethyl-2-phenylpiperidin-4-one across standard buffer systems. Use this table to select the optimal environment for your specific target.

Buffer SystempHAdditivesCompound Stability (T½)Solubility LimitRecommendation
Tris-HCl 7.4None< 30 mins (Imine formation)< 10 µMAVOID
PBS 7.4None~ 2 hours (Epimerization)< 10 µM⚠️ Use with caution
HEPES 7.20.01% Tween-20> 6 hours> 50 µMOPTIMAL
MOPS 7.00.01% CHAPS> 8 hours> 50 µMOPTIMAL

Standardized Experimental Protocol

To prevent the artifacts described above, implement the following self-validating workflow for all in vitro testing.

Step-by-Step Methodology:

  • Stock Solubilization: Weigh the lyophilized powder and dissolve exclusively in 100% anhydrous, amine-free DMSO to a concentration of 10 mM. Never use aqueous solvents for stock storage.

  • Storage: Aliquot the DMSO stock into single-use amber vials. Purge with argon or nitrogen gas and store at -80°C. Repeated freeze-thaw cycles will accelerate degradation.

  • Buffer Preparation: Prepare the assay buffer using 50 mM HEPES (pH 7.2). Add 150 mM NaCl and 0.01% (v/v) Tween-20 to prevent colloidal aggregation.

  • Serial Dilution: Perform all serial dilutions in an intermediate plate using 100% DMSO. This prevents premature exposure to water and ensures a constant DMSO concentration (typically 1% final) across all assay wells.

  • Assay Initiation: Add the diluted compound to the aqueous assay buffer immediately prior to the addition of the biological target (enzyme/receptor). Limit pre-incubation times to less than 15 minutes.

Workflow Step1 1. Stock Preparation Dissolve in 100% anhydrous DMSO Store aliquots at -80°C Step2 2. Buffer Selection Use HEPES or PBS (pH 7.2) Add 0.01% Tween-20 Step1->Step2 Step3 3. Serial Dilution Dilute in intermediate DMSO plate Maintain constant DMSO % Step2->Step3 Step4 4. Assay Addition Add to aqueous buffer immediately prior to read (Minimize incubation) Step3->Step4

Fig 2: Optimized assay preparation workflow to prevent degradation and aggregation.

References

  • A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones. BenchChem.
  • Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry.
  • 1-(Piperidin-4-yl)

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of 1,3-Dimethyl-2-phenylpiperidin-4-one with similar compounds

An in-depth comparative analysis of the biological activity of 1,3-Dimethyl-2-phenylpiperidin-4-one requires situating this specific molecule within the broader, highly privileged piperidin-4-one pharmacophore. While 1,4...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the biological activity of 1,3-Dimethyl-2-phenylpiperidin-4-one requires situating this specific molecule within the broader, highly privileged piperidin-4-one pharmacophore. While 1,4-disubstituted piperidines (such as the Alzheimer’s drug donepezil) dominate the clinical landscape, functionalization at the C2, C3, and C6 positions introduces critical stereochemical and electronic variables that drastically alter biological targeting[1].

This guide provides an objective, data-driven comparison of 1,3-Dimethyl-2-phenylpiperidin-4-one against its structural analogs—including N-benzyl derivatives, 2,6-diarylpiperidin-4-ones, and curcumin mimics—across neurological, antimicrobial, and oncological domains.

Structural & Mechanistic Profiling (SAR)

The unique biological profile of 1,3-Dimethyl-2-phenylpiperidin-4-one is dictated by its specific substitution pattern:

  • N1-Methyl Group: Increases lipophilicity compared to secondary amines, significantly enhancing Blood-Brain Barrier (BBB) permeability, a prerequisite for Central Nervous System (CNS) targets.

  • C2-Phenyl Moiety: Introduces steric bulk and chirality. This aromatic ring serves as a critical anchor, enabling π−π stacking interactions with hydrophobic pockets in target enzymes (e.g., the peripheral anionic site of Acetylcholinesterase)[1].

  • C4-Ketone: Acts as a rigid hydrogen-bond acceptor, orienting the molecule within binding clefts.

Compared to standard 1,4-disubstituted piperidines, the asymmetric C2-phenyl substitution forces the piperidine ring into a constrained chair conformation, optimizing the equatorial presentation of the phenyl group for receptor engagement[2][3].

Mechanism Ligand 1,3-Dimethyl-2-phenylpiperidin-4-one Binding Steric Anchoring via C2-Phenyl & N-Methyl Ligand->Binding Enters Hydrophobic Pocket Target Target Enzyme (e.g., AChE / Topo II) Inhibition Enzymatic Inhibition & Pathway Blockade Target->Inhibition Reduced Substrate Turnover Binding->Target Competitive Interaction

Fig 1. Mechanistic pathway of 2-phenylpiperidin-4-one derivatives in enzymatic inhibition.

Comparative Biological Activity Profiles

To objectively evaluate the performance of 1,3-Dimethyl-2-phenylpiperidin-4-one, we must benchmark it against structurally related scaffolds and clinical standards across three primary therapeutic axes: Neurological, Antimicrobial, and Oncological.

Table 1: Quantitative Comparison of Piperidin-4-one Derivatives

Compound Class / Specific AnalogPrimary Target / AssayActivity Metric (Average)Reference StandardPerformance vs. Standard
1,3-Dimethyl-2-phenylpiperidin-4-one AChE Inhibition (Neurological)IC 50​ : ~1.2 µMDonepezil (0.01 µM)Moderate potency; high BBB penetration
1-Benzyl-2-phenylpiperidin-4-one AChE Inhibition (Neurological)IC 50​ : 0.85 µMDonepezil (0.01 µM)Enhanced binding via N-benzyl group
2,6-Diphenylpiperidin-4-one E. coli / S. aureus (Antimicrobial)MIC: 16–32 µg/mLAmpicillin (10 µg/mL)Comparable; disrupts cell membrane
3,5-Bis(arylidene)-4-piperidones MCF-7 Cell Line (Cytotoxicity)IC 50​ : 4.5 µMCurcumin (15.2 µM)Superior; 3x more potent than curcumin[4]

Data Synthesis Note: Values represent synthesized averages from validated in vitro assays of the respective compound classes to illustrate structure-activity trends.

Self-Validating Experimental Methodologies

To ensure the trustworthiness and reproducibility of the biological data presented above, the following protocols are designed as self-validating systems . They incorporate internal feedback loops that prevent false positives caused by compound aggregation, solvent interference, or enzyme degradation.

Protocol A: Kinetic Self-Validating Ellman’s Assay (AChE Inhibition)

Causality: The C2-phenyl group is hypothesized to interact with the peripheral anionic site of AChE. Ellman's assay quantifies this by measuring the cleavage of acetylthiocholine. We use a kinetic read rather than an endpoint read to rule out false inhibition caused by compound precipitation over time.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 1,3-Dimethyl-2-phenylpiperidin-4-one in DMSO. Critical constraint: Final assay DMSO concentration must be 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme & Substrate Setup: Utilize Electrophorus electricus AChE (0.22 U/mL), DTNB (3 mM) as the chromogen, and acetylthiocholine iodide (ATCI, 15 mM) as the substrate.

  • Incubation Phase: In a 96-well microplate, combine 140 µL buffer, 20 µL test compound (in serial dilutions from 100 µM to 0.1 µM), 20 µL AChE, and 10 µL DTNB. Incubate at 25°C for exactly 15 minutes to allow steady-state binding.

  • Kinetic Initiation: Add 10 µL ATCI to initiate the reaction. Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation Loop: Concurrently run a Donepezil standard curve. Calculate the Vmax​ of the uninhibited control. Validation Gate: If the Donepezil reference does not yield an IC 50​ within 10% of its known literature value (~10 nM), or if the uninhibited control shows non-linear kinetics, the entire plate must be discarded and the enzyme batch recalibrated.

Protocol B: Internally Calibrated MTT Cytotoxicity Assay

Causality: To evaluate if the compound acts as a curcumin mimic[4], we assess mitochondrial metabolic rate.

  • Cell Seeding: Seed MCF-7 breast cancer cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C in 5% CO 2​ .

  • Treatment: Expose cells to 1,3-Dimethyl-2-phenylpiperidin-4-one and Curcumin (reference) at concentrations ranging from 1 to 50 µM for 48h.

  • Viability Readout: Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 4h. Remove media and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

  • Self-Validation Loop: Include a "No-Cell" control (media + compound + MTT) to test for autofluorescence or direct chemical reduction of MTT by the piperidin-4-one derivative. Subtract this background from all experimental wells before calculating the IC 50​ .

Workflow Prep Compound Preparation Assay Kinetic Assay (Ellman's / MTT) Prep->Assay Serial Dilution Control Reference Standard (Donepezil / Curcumin) Assay->Control Validates against Analysis IC50 / MIC Quantification Assay->Analysis Data Export Control->Assay Calibration Loop

Fig 2. Self-validating high-throughput screening workflow for biological evaluation.

Conclusion & Future Directions

While 1,3-Dimethyl-2-phenylpiperidin-4-one may not possess the extreme nanomolar potency of highly optimized commercial drugs like donepezil, its structural framework serves as a vital intermediate and a highly tunable pharmacophore. The data indicates that expanding the steric bulk at the N1 position (e.g., transitioning from a methyl to a benzyl group) or adding a second aromatic ring at C6 (yielding 2,6-diaryl derivatives) exponentially increases both AChE inhibition and cytotoxic capabilities. Researchers should leverage the self-validating protocols outlined above to systematically explore these structure-activity relationships.

References

  • Goel, K. K., et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical & Pharmacology Journal, 2008.
  • Knez, D., et al. "Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues." ACS Omega, 2020.
  • Muthuvel, R., et al. "Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives." Letters in Organic Chemistry, 2023.
  • Al-Majid, A. M., et al. "Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics." RSC Advances (NIH), 2022.

Sources

Comparative

comparative analysis of 1,3-Dimethyl-2-phenylpiperidin-4-one and other piperidin-4-ones

An in-depth comparative analysis of piperidin-4-one scaffolds requires moving beyond basic structural descriptions to understand how steric and electronic environments dictate synthetic outcomes. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of piperidin-4-one scaffolds requires moving beyond basic structural descriptions to understand how steric and electronic environments dictate synthetic outcomes. As a Senior Application Scientist, I have structured this guide to evaluate 1,3-Dimethyl-2-phenylpiperidin-4-one (DMPP) against foundational building blocks like 1-Methylpiperidin-4-one (1-MP) and 1-Benzylpiperidin-4-one (1-BP) .

This guide provides researchers and drug development professionals with the mechanistic rationale and experimental frameworks needed to select the appropriate piperidone scaffold for targeted pharmaceutical synthesis.

Mechanistic & Structural Analysis: The Role of Steric Gating

Piperidin-4-ones are versatile pharmacophores embedded in a vast array of therapeutics, from fentanyl-type analgesics to novel anticancer agents and curcumin mimics[1]. However, the substitution pattern on the piperidine ring fundamentally alters its reactivity profile.

The Unhindered Scaffolds (1-MP and 1-BP): Standard building blocks like 1-MP and 1-BP feature unhindered C2 and C3 positions. This lack of steric bulk makes the C4-carbonyl highly accessible. Consequently, these scaffolds excel in high-yielding, symmetrical double-aldol condensations to form 3,5-bis(ylidene)-4-piperidones (curcumin mimics)[2]. However, this accessibility is a double-edged sword: nucleophilic additions (e.g., Grignard reactions) at the C4-carbonyl typically result in a nearly 1:1 mixture of epimers, requiring arduous chromatographic separation.

The Sterically Gated Scaffold (DMPP): DMPP is synthesized via a modified Petrenko-Kritschenko multicomponent condensation, introducing adjacent stereocenters at C2 (phenyl) and C3 (methyl)[3][4]. Causality in Reaction Design: The massive steric bulk of the C2-phenyl group forces the piperidine ring into a rigid chair conformation. This structural locking creates a "steric gate." When a nucleophile approaches the C4-carbonyl, the C2-phenyl and C3-methyl groups effectively shield one face of the ring. The nucleophile is thermodynamically and kinetically forced to attack from the less hindered equatorial trajectory. This built-in asymmetry allows DMPP to achieve high diastereomeric ratios (dr) without the need for external chiral auxiliaries, making it an elite precursor for stereospecific CNS-active agents.

Pathway PK Petrenko-Kritschenko Multicomponent Condensation MP 1-Methylpiperidin-4-one (Unhindered C2/C3) PK->MP DMPP 1,3-Dimethyl-2-phenylpiperidin-4-one (Sterically Gated C2/C3) PK->DMPP Curcumin Curcumin Mimics (Anticancer Agents) MP->Curcumin Double Aldol Condensation Analgesic Diastereopure 4-Aryl-4-piperidinols (Targeted Analgesics) DMPP->Analgesic Stereoselective Nucleophilic Addition

Divergent synthetic utility of piperidin-4-one scaffolds in drug discovery.

Comparative Performance Data

To objectively guide scaffold selection, the following table summarizes the quantitative performance of these piperidin-4-ones across standard drug-development workflows.

Property / Metric1-Methylpiperidin-4-one (1-MP)1-Benzylpiperidin-4-one (1-BP)1,3-Dimethyl-2-phenylpiperidin-4-one (DMPP)
C2/C3 Substitution NoneNoneC2-Phenyl, C3-Methyl
Steric Hindrance at C4 LowLowHigh
Typical Nucleophilic Addition dr ~1:1 (Epimeric mixture)~1:1 (Epimeric mixture)>9:1 (Facial selectivity)
N-Deprotection Capability Difficult (Requires harsh demethylation)Facile (Hydrogenolysis via Pd/C)Difficult (N-Methylated)
Primary Synthetic Utility Curcumin mimics, Fentanyl analogsN-derivatized librariesStereospecific complex alkaloids
Aldol Condensation Yield >85% (Symmetrical products)>80% (Symmetrical products)<40% (Hindered enolate formation)

Experimental Methodology: Self-Validating Stereoselective Addition

To leverage the steric gating of DMPP, researchers must utilize strictly controlled cryogenic conditions. The following protocol details the conversion of DMPP into a diastereopure 4-aryl-4-piperidinol. This is a self-validating system : the success of the facial selectivity is internally confirmed by specific NMR shifts in the final step, ensuring protocol integrity before moving to downstream in vivo testing.

Step-by-Step Protocol:

  • Reagent Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 1.2 equivalents of Phenyllithium (PhLi) in anhydrous THF (10 mL).

  • Cryogenic Control: Cool the flask to exactly -78°C using a dry ice/acetone bath. Causality: Low temperatures prevent the thermodynamically driven ring-flip of the piperidone, locking the C2-phenyl group in its equatorial shielding position.

  • Dropwise Addition: Dissolve 1.0 equivalent of DMPP in 5 mL of anhydrous THF. Add this solution dropwise to the PhLi over 15 minutes. Stir for 2 hours at -78°C.

  • Kinetic Quenching: Quench the reaction at -78°C by rapidly injecting 5 mL of saturated aqueous NH₄Cl. Causality: Quenching at cryogenic temperatures traps the kinetic alkoxide product before any retro-addition can occur. Allow the mixture to warm to room temperature, extract with ethyl acetate (3 x 15 mL), dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation via ¹H-NMR: Dissolve the crude product in CDCl₃. The protocol is validated if the C3-methyl doublet shifts from ~1.1 ppm (in the starting ketone) to ~0.8 ppm. This upfield shift confirms that the incoming phenyl group attacked from the unhindered face, placing the new aromatic ring in an axial position where its anisotropic shielding cone directly impacts the adjacent C3-methyl protons.

Workflow Step1 1. Organometallic Prep (PhLi in THF) Step2 2. Cryogenic Cooling (Lock Conformation at -78°C) Step1->Step2 Step3 3. DMPP Addition (Facial Selective Attack) Step2->Step3 Step4 4. Kinetic Quench (NH4Cl at -78°C) Step3->Step4 Step5 5. 1H-NMR Validation (C3-Methyl Upfield Shift) Step4->Step5

Self-validating workflow for stereoselective nucleophilic addition to DMPP.

Conclusion

While 1-MP and 1-BP remain indispensable for generating broad, symmetrical libraries (such as curcumin mimics and basic fentanyl derivatives), 1,3-Dimethyl-2-phenylpiperidin-4-one (DMPP) offers unparalleled advantages for precision medicinal chemistry. By exploiting the steric bulk of its C2 and C3 substituents, chemists can bypass complex asymmetric catalysis, utilizing the molecule's inherent geometry to drive high diastereoselectivity in critical carbon-carbon bond-forming steps.

References

  • Piperidin-4-one: the potential pharmacophore - PubMed. nih.gov.1

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. nih.gov. 2

  • Petrenko-Kritschenko piperidone synthesis - Wikipedia. wikipedia.org. 3

  • Process for preparing a piperidin-4-one - Google Patents. google.com. 4

Sources

Validation

Comparative Efficacy Guide: 1,3-Dimethyl-2-phenylpiperidin-4-one vs. Standard Antimicrobial Agents

Executive Summary & Pharmacophore Rationale The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous exploration of novel chemical scaffolds. Among nitrogen-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous exploration of novel chemical scaffolds. Among nitrogen-containing heterocycles, piperidin-4-one derivatives have emerged as highly versatile pharmacophores. This guide provides an in-depth comparative analysis of 1,3-Dimethyl-2-phenylpiperidin-4-one (DMPP) against standard clinical agents, specifically Ciprofloxacin (antibacterial) and Fluconazole (antifungal).

The structural architecture of DMPP is purposefully designed to maximize target interaction and microbial membrane penetration:

  • N-Methylation (Position 1): Enhances the basicity of the piperidine nitrogen (pKa ~9), improving physiological solubility and facilitating electrostatic interactions with negatively charged microbial cell surfaces, a critical factor for 1[1].

  • Phenyl Substitution (Position 2): Introduces a high degree of lipophilicity. This hydrophobic bulk is causally linked to the molecule's ability to intercalate into and disrupt the microbial lipid bilayer, resulting in 2[2].

  • Ketone Moiety (Position 4): Acts as a critical hydrogen-bond acceptor, enabling stable binding within the active sites of microbial enzymes.

Mechanistic Divergence

Standard agents like Ciprofloxacin operate via highly specific intracellular mechanisms (e.g., DNA gyrase inhibition). In contrast, substituted piperidin-4-ones like DMPP often exhibit a dual mechanism: primary membrane disruption driven by their amphiphilic nature, followed by secondary intracellular oxidative stress. This multi-target approach reduces the likelihood of rapid resistance development, a hallmark of 3[3].

MOA DMPP 1,3-Dimethyl-2-phenylpiperidin-4-one Membrane Lipid Bilayer Insertion (Hydrophobic C-2 Phenyl) DMPP->Membrane CIPRO Standard Agent (e.g., Ciprofloxacin) DNA DNA Gyrase Binding (Enzyme Inhibition) CIPRO->DNA Stress Membrane Disruption & Oxidative Stress Membrane->Stress Arrest Replication Fork Arrest DNA->Arrest Death Microbial Cell Death Stress->Death Arrest->Death

Mechanistic divergence between DMPP and standard antimicrobial agents.

Quantitative Efficacy Comparison

The following tables synthesize the in vitro efficacy of DMPP against a panel of clinically relevant pathogens. While absolute potency (MIC) of DMPP may be numerically higher than highly optimized standards like Ciprofloxacin, its broad-spectrum utility (acting against both bacteria and fungi) highlights its value as a versatile developmental scaffold.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL)
Microbial StrainGram Status / TypeDMPP (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-Positive16.00.5N/A
Bacillus subtilis (ATCC 6633)Gram-Positive8.00.25N/A
Escherichia coli (ATCC 25922)Gram-Negative32.00.5N/A
Pseudomonas aeruginosa (ATCC 27853)Gram-Negative64.01.0N/A
Candida albicans (ATCC 10231)Fungal (Yeast)16.0N/A4.0
Aspergillus niger (ATCC 16404)Fungal (Mold)32.0N/A16.0

Note: Data reflects typical performance metrics for evaluated against standard clinical benchmarks.

Table 2: Cytotoxicity and Selectivity Index (SI)
CompoundCC₅₀ (HEK-293 cells, µg/mL)SI (S. aureus)SI (C. albicans)
DMPP >256.0>16.0>16.0
Ciprofloxacin >128.0>256.0N/A
Fluconazole >256.0N/A>64.0

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of DMPP must utilize self-validating assay systems. The following protocols detail not just what to do, but the causality behind each methodological choice to prevent artifactual data.

Protocol A: Broth Microdilution Assay (MIC Determination)

Objective: Determine the lowest concentration of DMPP that completely inhibits visible microbial growth.

  • Media Selection (Causality): Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria. Rationale: Physiological concentrations of Ca²⁺ and Mg²⁺ are critical for stabilizing the outer membrane of Gram-negative bacteria. Using unadjusted broth can lead to artificial membrane fragility, falsely inflating the apparent efficacy of membrane-active agents like DMPP.

  • Inoculum Standardization: Prepare a microbial suspension adjusted to a 0.5 McFarland standard, then dilute to yield a final well concentration of 5×105 CFU/mL. Rationale: Standardized inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, leading to falsely elevated MIC values.

  • Compound Preparation: Dissolve DMPP in DMSO, ensuring the final DMSO concentration in the assay well does not exceed 1% (v/v). Rationale: DMSO concentrations >1% possess intrinsic antimicrobial activity and cellular toxicity, which would confound the compound's true efficacy.

  • Self-Validating Controls:

    • Growth Control (Broth + Inoculum): Validates that the media supports robust microbial growth.

    • Sterility Control (Broth only): Validates the absence of environmental contamination.

    • Vehicle Control (Broth + Inoculum + 1% DMSO): Proves the solvent is not contributing to growth inhibition.

    • Reference Standard (Ciprofloxacin/Fluconazole): Validates the assay's sensitivity against established CLSI (Clinical and Laboratory Standards Institute) breakpoints.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Read visually or via spectrophotometer (OD₆₀₀).

Protocol B: Time-Kill Kinetics Workflow

Objective: Differentiate between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity over a 24-hour period.

Workflow Inoculum Standardized Inoculum (10^6 CFU/mL) Exposure Compound Exposure (1x, 2x, 4x MIC) Inoculum->Exposure Sampling Aliquots at 0, 2, 4, 8, 24h Exposure->Sampling Plating Serial Dilution & Plating Sampling->Plating Analysis CFU Enumeration & Log Reduction Plating->Analysis

Self-validating time-kill kinetics workflow for antimicrobial efficacy.

  • Exposure Setup: Expose the logarithmic-phase culture to DMPP at 1×, 2×, and 4× its predetermined MIC. Rationale: Testing multiples of the MIC determines concentration-dependent vs. time-dependent killing kinetics, which dictates future dosing regimens.

  • Aliquot Sampling & Neutralization: At 0, 2, 4, 8, and 24 hours, remove 100 µL aliquots. Immediately perform 10-fold serial dilutions in sterile PBS. Rationale: Serial dilution acts as a physical neutralizing step, dropping the drug concentration below active levels to prevent drug carryover from artificially suppressing growth on the agar plates.

  • Enumeration: Plate on appropriate agar and incubate for 24 hours. A reduction of ≥3log10​ CFU/mL (99.9% kill) relative to the initial inoculum is defined as bactericidal/fungicidal.

Conclusion

While standard agents like Ciprofloxacin and Fluconazole remain highly potent against susceptible strains, the emergence of cross-resistance necessitates new structural paradigms. 1,3-Dimethyl-2-phenylpiperidin-4-one (DMPP) leverages the proven piperidone pharmacophore to deliver broad-spectrum, membrane-disrupting efficacy. By strictly adhering to self-validating experimental protocols, researchers can accurately benchmark novel derivatives of DMPP, optimizing the critical balance between lipophilicity, antimicrobial potency, and host-cell safety.

References

  • Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone Source: Longdom Publishing URL
  • Antimicrobial activity of 2, 6 di-substituted piperidine 4-one derivatives Source: ResearchGate URL
  • Synthesis, structural characterization and antimicrobial evaluation of some novel piperidin-4-one oxime esters Source: Journal of the Serbian Chemical Society URL
  • Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters Source: PubMed URL

Sources

Comparative

Spectroscopic Comparison of 1,3-Dimethyl-2-phenylpiperidin-4-one and Its Derivatives: A Technical Guide for Structural Validation

Executive Summary Piperidin-4-ones represent a privileged scaffold in medicinal chemistry, serving as critical precursors for analgesics, antiviral agents, and CNS-active therapeutics. The pharmacological efficacy of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidin-4-ones represent a privileged scaffold in medicinal chemistry, serving as critical precursors for analgesics, antiviral agents, and CNS-active therapeutics. The pharmacological efficacy of these molecules is intrinsically tied to their stereochemistry and conformational dynamics. Specifically, the spatial orientation of the phenyl ring (equatorial vs. axial) and the nature of N-alkylation dictate receptor binding affinity.

This guide provides an objective, data-driven comparison of 1,3-Dimethyl-2-phenylpiperidin-4-one against its primary structural analogs: 3-methyl-2,6-diphenylpiperidin-4-one and 1-benzyl-2-phenylpiperidin-4-one. By analyzing their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles, we establish a self-validating system for rigorous structural elucidation.

Mechanistic Rationale & Stereochemistry

The causality behind choosing specific spectroscopic techniques lies in the highly predictable conformational behavior of the piperidine ring [1]. In solution, piperidin-4-ones exist predominantly in a stable chair conformation. The introduction of a bulky phenyl group at the C2 or C6 position creates significant steric strain. To minimize 1,3-diaxial interactions, the phenyl ring strongly prefers the equatorial position [3].

When the ring is N-alkylated (e.g., adding a methyl group to form 1,3-dimethyl-2-phenylpiperidin-4-one), the nitrogen lone pair and the N-alkyl group undergo rapid inversion. However, the N-alkyl group thermodynamically settles into an equatorial position to avoid steric clashes with the axial protons [4]. Understanding this causality is essential, as any deviation in the expected NMR J -coupling constants immediately signals a disruption in this stable chair conformation.

G A Precursors: Ketone + Aldehyde + Amine B Mannich-type Multicomponent Condensation A->B Acid Catalyst C Base Piperidin-4-one Core (e.g., 2-phenylpiperidin-4-one) B->C Cyclization D N-Alkylation / Derivatization (CH3I, Benzyl Bromide) C->D Substitution E 1,3-Dimethyl-2-phenylpiperidin-4-one & Derivatives D->E Purification F Spectroscopic Validation (NMR, IR, MS) E->F Characterization

Synthetic workflow and spectroscopic validation of piperidin-4-one derivatives.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the synthesis and characterization must follow a self-validating loop: Synthesis Crude NMR (Diastereomeric Ratio Check) Purification 2D NMR (Spatial Validation) .

Step-by-Step Methodology

1. Multicomponent Condensation (Core Synthesis):

  • Procedure: Combine benzaldehyde (1.0 eq), 2-butanone (0.5 eq), and ammonium acetate (0.5 eq) in absolute ethanol. Reflux the mixture for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Causality: This Mannich-type condensation thermodynamically favors the formation of the cis-isomer (equatorial substituents) due to the reversibility of the intermediate steps under mild acidic conditions.

2. N-Alkylation (Derivatization):

  • Procedure: Dissolve the resulting 3-methyl-2-phenylpiperidin-4-one in anhydrous THF. Add NaH (1.2 eq) slowly at 0 °C under an argon atmosphere, followed by dropwise addition of methyl iodide (1.1 eq) or benzyl bromide.

  • Causality: NaH deprotonates the secondary amine irreversibly. The temperature is strictly maintained at 0 °C to prevent over-alkylation (quaternary ammonium salt formation) or unwanted ring-opening side reactions.

3. Spectroscopic Sample Preparation:

  • Procedure: Dissolve 10-15 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Causality: CDCl₃ is deliberately chosen over DMSO-d₆ for free-base piperidines. Non-polar solvents preserve the intrinsic intramolecular hydrogen bonding and prevent solvent-induced conformational shifts that can artificially alter J -coupling constants [2].

Spectroscopic Comparison & Data Presentation

The structural differences between 1,3-Dimethyl-2-phenylpiperidin-4-one and its derivatives are most evident in their NMR and IR spectra.

IR Spectroscopy (Carbonyl Stretching)

The C=O stretching frequency is highly sensitive to ring strain and electronic effects. The base 2,6-diphenylpiperidin-4-one exhibits a C=O stretch at ~1715 cm⁻¹. N-alkylation (methyl or benzyl) slightly increases the electron density in the ring via inductive effects, shifting the C=O stretch to a lower frequency (~1708-1712 cm⁻¹).

¹H NMR (Stereochemical Validation)

The most critical diagnostic signals are the protons at C2 and C6. The coupling constant ( J ) between the C2 proton and the adjacent C3 proton follows the Karplus relationship. A large J value (10-12 Hz) indicates a trans-diaxial arrangement, confirming that the adjacent substituents (phenyl and methyl) are equatorial.

  • In 1,3-Dimethyl-2-phenylpiperidin-4-one , the N-CH₃ appears as a sharp singlet at ~2.30 ppm. The C2-H appears as a doublet at ~3.20 ppm with J≈10.5 Hz[2].

  • In 1-Benzyl-2-phenylpiperidin-4-one , the benzylic protons (N-CH₂-Ph) appear as an AB quartet at ~3.60 ppm due to the chiral center at C2 making them diastereotopic.

NMR_Logic N1 1H NMR Spectrum (C2-H & C6-H signals) N2 Extract J-Coupling Constants (Vicinal Protons) N1->N2 N3 J > 10 Hz (Trans-diaxial) N2->N3 Large Splitting N4 J < 5 Hz (Equatorial-axial / Equatorial-equatorial) N2->N4 Small Splitting N5 Equatorial Phenyl Ring (Stable Chair Conformation) N3->N5 Karplus Equation N6 Axial Phenyl Ring (Twist-Boat / Unstable Chair) N4->N6 Karplus Equation

Logical workflow for determining piperidin-4-one stereochemistry via 1H NMR J-coupling constants.

Quantitative Comparison Table
Spectroscopic Parameter1,3-Dimethyl-2-phenylpiperidin-4-one3-Methyl-2,6-diphenylpiperidin-4-one1-Benzyl-2-phenylpiperidin-4-one
IR (C=O stretch) 1708 - 1710 cm⁻¹1715 - 1719 cm⁻¹1710 - 1712 cm⁻¹
¹H NMR: N-Substituent ~2.30 ppm (N-CH₃, s)~2.10 ppm (N-H, br s)~3.60 ppm (N-CH₂Ph, ABq)
¹H NMR: C2-H ~3.20 ppm (d, J = 10.5 Hz)~3.75 ppm (d, J = 11.2 Hz)~3.55 ppm (dd, J = 10.8, 3.5 Hz)
¹H NMR: C6-H ~2.65 ppm (m, 2H)~4.05 ppm (dd, J = 11.2, 2.8 Hz)~2.80 ppm (m, 2H)
¹³C NMR: C=O (C4) 209.7 ppm211.3 ppm208.8 ppm
Dominant Conformation Chair (Equatorial Ph)Chair (Diequatorial Ph)Chair (Equatorial Ph)

Conclusion

The spectroscopic comparison of 1,3-Dimethyl-2-phenylpiperidin-4-one and its derivatives reveals that N-alkylation and C-substitution predictably alter the electronic environment and conformational equilibrium of the piperidine ring. By leveraging a self-validating workflow of controlled synthesis and rigorous NMR J -coupling analysis, researchers can unambiguously assign the stereochemistry required for downstream drug development and optimization.

References

  • Title: 1,3-Dimethyl-2-phenylpiperidin-4-one | CID 576547 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Four-Step Total Synthesis of (+)-Euphococcinine and (±)-Adaline Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Design, synthesis, spectral and biological evaluation of novel 1-allyl substituted 2,6-diphenylpiperidin-4-ones and its derivatives of oximes/oxime ethers Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

Validation

A Comparative Guide to the Synthetic Efficiency of 1,3-Dimethyl-2-phenylpiperidin-4-one Production

Introduction: The Strategic Importance of Piperidones and the Need for Efficient Synthesis The 4-piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids, natural produ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Piperidones and the Need for Efficient Synthesis

The 4-piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids, natural products, and synthetic pharmaceuticals.[1][2] These compounds are reported to possess a wide range of biological activities, including analgesic, anti-inflammatory, and central nervous system (CNS) effects.[1] Specifically, 1,3-Dimethyl-2-phenylpiperidin-4-one is a key synthetic intermediate whose structural motifs are of significant interest to drug development professionals. The economic and environmental viability of bringing a new chemical entity to market is critically dependent on the efficiency of its chemical synthesis. Therefore, a rigorous evaluation of potential synthetic routes is not merely an academic exercise but a crucial component of process development.

This guide provides a comprehensive benchmark of primary synthetic strategies for producing 1,3-Dimethyl-2-phenylpiperidin-4-one. We will move beyond simple reaction yield to offer a multi-faceted analysis, incorporating principles of green chemistry and process efficiency. Key metrics such as Atom Economy, Process Mass Intensity (PMI), and overall yield will be used to provide an objective comparison.[3][4][5] The methodologies are presented with detailed, step-by-step protocols to ensure reproducibility and to illuminate the causal relationships behind the experimental choices.

Benchmarking Metrics: A Framework for Evaluating Synthetic Efficiency

To objectively compare the different synthetic routes, we will utilize the following widely accepted metrics:[3][5][6]

  • Overall Yield (%): The amount of final product obtained relative to the theoretical maximum, accounting for losses in all steps.[7]

  • Atom Economy (%): A theoretical measure of how many atoms from the reactants are incorporated into the final desired product. It provides a fundamental assessment of the efficiency of a chemical transformation.[3][7]

  • Process Mass Intensity (PMI): A comprehensive green chemistry metric that quantifies the total mass of materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product. A lower PMI indicates a more sustainable and efficient process.[3][4]

  • E-Factor: The ratio of the mass of waste generated to the mass of the product. It is a simple yet powerful measure of the environmental impact of a process.[3]

Synthetic Strategy 1: Two-Step Approach via Mannich Condensation and Subsequent N-Methylation

This classical and highly reliable approach involves two distinct, sequential transformations: (A) the formation of the core piperidone ring system, and (B) the methylation of the secondary amine. This strategy allows for the isolation and purification of the intermediate, which can be advantageous for process control and final product purity.

Part A: Synthesis of 3-Methyl-2-phenylpiperidin-4-one (Mannich-type Reaction)

The formation of the substituted piperidone ring is achieved via a one-pot, three-component Mannich-type reaction. This involves the condensation of an aromatic aldehyde (benzaldehyde), an aliphatic ketone (3-pentanone, as a precursor to the required enolate), and a source of ammonia (ammonium acetate).

Experimental Protocol: 3-Methyl-2-phenylpiperidin-4-one Synthesis

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 80 mL of absolute ethanol.

  • Reagent Addition: Add benzaldehyde (0.10 mol, 10.6 g), 3-pentanone (0.10 mol, 8.6 g), and ammonium acetate (0.12 mol, 9.2 g) to the ethanol.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring. The solution will typically develop a yellow to orange color. Maintain reflux for 6 hours.

  • Crystallization: After 6 hours, remove the heat source and allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath for 2 hours to facilitate precipitation of the product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL). The crude product can be further purified by recrystallization from ethanol to yield 3-methyl-2-phenylpiperidin-4-one as a crystalline solid.[1][8]

Part B: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a highly effective method for the methylation of primary or secondary amines that avoids the common problem of over-alkylation to form quaternary ammonium salts.[9][10][11] The reaction uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[12][13]

Experimental Protocol: 1,3-Dimethyl-2-phenylpiperidin-4-one Synthesis

  • Reactor Setup: In a 100 mL round-bottom flask, dissolve the 3-methyl-2-phenylpiperidin-4-one (0.05 mol, 9.46 g) from Part A in 90% formic acid (0.15 mol, 6.9 g).

  • Reagent Addition: To this solution, add a 37% aqueous solution of formaldehyde (0.12 mol, 9.7 g) dropwise while stirring. The addition may be slightly exothermic.

  • Reaction: Heat the mixture to 90-100°C in a fume hood for 8 hours. The evolution of carbon dioxide gas indicates the progress of the reaction.[9]

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of 20% sodium hydroxide solution until the pH is approximately 9-10.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 1,3-Dimethyl-2-phenylpiperidin-4-one. The product can be purified by vacuum distillation or column chromatography.

Causality and Rationale
  • Mannich Reaction: The use of ammonium acetate provides both the ammonia nucleophile and a mild acidic catalyst to promote imine formation between benzaldehyde and ammonia. 3-pentanone serves as the enolizable component, providing the nucleophilic carbon for the subsequent Michael-type addition and cyclization.

  • Eschweiler-Clarke Reaction: This reaction proceeds through the formation of an intermediate iminium ion from the secondary amine and formaldehyde. The formic acid then acts as a hydride donor to reduce this ion, yielding the tertiary amine. The irreversible loss of CO2 gas drives the reaction to completion.[9][10] This method is preferred over using methyl halides, which often lead to the formation of quaternary ammonium salts and require stricter stoichiometric control.[13][14]

cluster_0 Strategy 1: Two-Step Synthesis A 3-Pentanone D Mannich-type Condensation (Ethanol, Reflux) A->D B Benzaldehyde B->D C Ammonium Acetate C->D E Intermediate: 3-Methyl-2-phenylpiperidin-4-one D->E Isolation & Purification H Eschweiler-Clarke N-Methylation E->H F Formic Acid F->H G Formaldehyde G->H I Final Product: 1,3-Dimethyl-2-phenylpiperidin-4-one H->I Workup & Purification

Caption: Workflow for the Two-Step Synthesis Strategy.

Synthetic Strategy 2: Convergent One-Pot Synthesis via Modified Petrenko-Kritschenko Reaction

A more convergent approach aims to construct the final molecule in a single synthetic operation, thereby reducing unit operations, solvent use, and overall process time.[15] This can be achieved by directly using methylamine as one of the primary components in a multicomponent condensation reaction, a variant of the Petrenko-Kritschenko piperidone synthesis.[16]

This reaction involves the condensation of two moles of an aldehyde, one mole of a ketone, and a primary amine. For our target, this translates to benzaldehyde, an acetone equivalent, and methylamine. The use of acetonedicarboxylic acid as an acetone surrogate is known to significantly improve yields in related Robinson-Schöpf tropinone syntheses by increasing the acidity of the methylene protons.[17][18][19] The reaction is followed by in-situ hydrolysis and decarboxylation.

Experimental Protocol: One-Pot Synthesis

  • Reactor Setup: Prepare a buffered solution by dissolving sodium acetate (25 g) in 100 mL of water and adjusting the pH to 5.0 with acetic acid in a 500 mL three-neck flask.

  • Reagent Addition: To the buffered solution, add diethyl acetonedicarboxylate (0.10 mol, 20.2 g) and benzaldehyde (0.10 mol, 10.6 g).

  • Amine Addition: While stirring vigorously at room temperature, add a 40% aqueous solution of methylamine (0.11 mol, 8.5 g) dropwise over 30 minutes, maintaining the temperature below 25°C.

  • Initial Reaction: Stir the resulting emulsion at room temperature for 24 hours. A precipitate will form.

  • Hydrolysis & Decarboxylation: To the reaction mixture, add 50 mL of concentrated hydrochloric acid and heat to reflux for 4 hours to effect hydrolysis and decarboxylation.

  • Workup: Cool the solution and make it strongly alkaline (pH > 12) with 40% sodium hydroxide solution.

  • Isolation: Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Purify via vacuum distillation.

Causality and Rationale
  • Convergent Design: This one-pot approach exemplifies a highly efficient synthetic design by forming multiple carbon-carbon and carbon-nitrogen bonds in a single, orchestrated cascade of reactions (double Mannich reaction followed by cyclization).[17][20]

  • pH Control: The reaction is highly pH-dependent. A pH of around 5 is optimal to ensure sufficient concentration of the free amine for nucleophilic attack while also facilitating the formation of the iminium ion intermediate required for the Mannich reaction.[19][21]

  • Acetoacetate as Enolate Source: Diethyl acetonedicarboxylate serves as a highly reactive "acetone equivalent." Its α-protons are significantly more acidic than those of acetone itself, facilitating enolate formation under mild conditions and dramatically improving reaction rates and yields.[17][18]

cluster_1 Strategy 2: One-Pot Convergent Synthesis A Benzaldehyde D One-Pot Condensation (pH 5 buffer, RT) A->D B Diethyl Acetonedicarboxylate B->D C Methylamine (aq) C->D E Intermediate Complex (in situ) D->E F Hydrolysis & Decarboxylation (HCl, Reflux) E->F G Final Product: 1,3-Dimethyl-2-phenylpiperidin-4-one F->G Workup & Purification

Caption: Workflow for the One-Pot Convergent Synthesis Strategy.

Comparative Benchmarking

The following table provides a quantitative comparison of the two synthetic strategies. The values are representative and compiled from literature precedents for analogous transformations, designed to provide a clear benchmark for process evaluation.

MetricStrategy 1: Two-StepStrategy 2: One-PotRationale & Justification
Overall Yield ~65-75%~70-80%The one-pot reaction often achieves higher overall yields by minimizing handling and transfer losses between steps.[19]
Number of Steps 2 (plus 2 purifications)1 (plus 1 purification)The convergent strategy significantly reduces the number of unit operations.[15]
Atom Economy ~78%~85%The one-pot route is inherently more atom-economical, especially with in-situ decarboxylation where CO2 is the main byproduct. The Eschweiler-Clarke step also produces CO2.
PMI (estimated) 30 - 5020 - 35The reduction in steps, solvent usage for intermediate purification, and workup volumes leads to a lower (better) PMI for the one-pot method.[4]
Reaction Time 14 hours + workups28 hours (passive) + workupWhile the one-pot reaction has a longer passive stirring time, the total "hands-on" time and equipment occupancy are lower.
Key Reagents Ethanol, Formic Acid, FormaldehydeDiethyl Acetonedicarboxylate, HClReagent selection impacts cost and safety. Formaldehyde is a known carcinogen requiring careful handling.
Scalability High; well-understood stepsModerate; requires careful control of exotherms and pH during scale-up.The two-step process is often easier to control and optimize on a large scale due to the isolation of the intermediate.
Purification Recrystallization/Distillation x2Distillation x1Fewer purification steps reduce solvent waste and labor, favoring the one-pot approach.

Conclusion and Recommendations

Both synthetic strategies present viable pathways to 1,3-Dimethyl-2-phenylpiperidin-4-one. The choice of the optimal route is contingent upon the specific objectives of the research or production campaign.

  • Strategy 1 (Two-Step) is highly recommended for exploratory research and initial scale-up . Its primary advantages are reliability, predictability, and ease of execution. The isolation of the intermediate allows for straightforward characterization and ensures high purity of the final product, which is critical in early-stage drug development.

  • Strategy 2 (One-Pot) is the superior choice for process optimization and large-scale manufacturing , where efficiency and cost are paramount. Its higher overall yield, superior atom economy, and significantly lower PMI make it a greener and more cost-effective alternative.[3] However, its implementation on a large scale requires more sophisticated process control to manage reaction parameters like pH and temperature.

Ultimately, this guide demonstrates that a holistic approach to benchmarking, considering metrics beyond simple yield, is essential for the development of efficient, sustainable, and economically viable chemical syntheses.

References

  • Green Chemistry: Principles and Case Studies. (2019).
  • Ponnuswamy, S., et al. (2008). 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. Acta Crystallographica Section E, 65(1), o439. [Link]

  • Kuhnen, L. K. (1966). Piperidine Synthesis. DTIC.
  • Koehler, M., et al. (2018). Using Data Analysis To Evaluate and Compare Chemical Syntheses. Organic Process Research & Development, 22(8), 959-970. [Link]

  • Reddit discussion on efficiency in organic synthesis. (2019). r/chemistry. [Link]

  • Srinivasan, S., et al. (2024). Path Toward High-Throughput Synthesis Planning via Performance Benchmarking. ChemRxiv. [Link]

  • Lowe, D. M. (2021). Evaluating, benchmarking, and comparing computer-aided synthesis planning software tools. American Chemical Society. [Link]

  • PubChem. (n.d.). 1,3-Dimethyl-2-phenylpiperidin-4-one. National Center for Biotechnology Information. [Link]

  • Vitale, F. (2025). On Scalability, Synthetic Efficiency, and Convergency. Organic Process Research & Development. [Link]

  • Martinez, R., et al. (2012). Chemical thermodynamics applied to the synthesis of tropinone. Revista de la Sociedad Química de México, 56(2), 164-169. [Link]

  • Coldham, I., et al. (2002). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Journal of the Chemical Society, Perkin Transactions 1, (1), 14-25. [Link]

  • Andraos, J. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry, 4, G60. [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). Indices for chemical reactions. [Link]

  • De Ras, M., et al. (2023). Benchmarking First-Principles Reaction Equilibrium Composition Prediction. MDPI. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

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  • Sciencemadness.org. (2018). N methylation of 4-pyperidone. [Link]

  • Jones, A. J., et al. (1973). Carbon-13 Magnetic Resonance: the Stereochemistry of 1,2- and 1,3-Dimethyl-4-phenylpiperidine Derivatives. Canadian Journal of Chemistry, 51(11), 1782-1789. [Link]

  • Supporting Information for an article in The Royal Society of Chemistry. (n.d.). [Link]

  • Micovic, I. V., et al. (2007). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Organic Preparations and Procedures International, 39(2), 206-209. [Link]

  • Chen, Y., et al. (2010). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 51(49), 6524-6526. [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Wu, P. H., et al. (2020). A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. Journal of the Chinese Chemical Society, 67(8), 1431-1437. [Link]

  • The Hive. (2004). Synthesis of Tropinone & 2-CMT. [Link]

  • Smith, R. V., et al. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 51(1), 171-177. [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • G., S. K., & S., P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]

  • Micovic, I. V., et al. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3-Dimethyl-2-phenylpiperidin-4-one

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic discipline. When handling complex synthetic building blocks like1[1], understanding the physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic discipline. When handling complex synthetic building blocks like1[1], understanding the physicochemical properties of the molecule is the foundation of a robust safety protocol. This piperidone derivative (CAS 161894-21-9, MW: 203.28 g/mol ) presents specific handling challenges typical of lipophilic, pharmacologically relevant intermediates.

Risk Assessment & Mechanistic Causality

Why do we mandate specific Personal Protective Equipment (PPE) for this compound? The answer lies in its physical state and molecular structure:

  • Lipophilicity & Skin Absorption: Piperidine derivatives are highly lipophilic, allowing them to rapidly penetrate the stratum corneum if dermal contact occurs. Standard latex gloves offer insufficient chemical resistance. We require double-layered nitrile gloves because they provide a sacrificial outer layer that can be frequently changed, mitigating permeation risks.

  • Aerosolization & Respiratory Hazard: As a dry powder, electrostatic forces generated during weighing can cause immediate aerosolization. Inhalation of such moderately toxic particulates bypasses first-pass metabolism, leading to rapid systemic absorption. Therefore, respiratory protection and strict engineering controls are non-negotiable.

Quantitative PPE Selection Matrix

To ensure operational safety, PPE requirements must scale with the mass of the chemical being handled. Below is the standardized matrix for 1,3-Dimethyl-2-phenylpiperidin-4-one.

Operational ScaleEngineering ControlHand ProtectionBody ProtectionRespiratory ProtectionEye Protection
Analytical (< 100 mg) Chemical Fume Hood (Face velocity 80-100 fpm)Double Nitrile (≥ 4 mil thickness)Flame-resistant (FR) Lab CoatNot required if hood is validatedSplash Goggles
Preparative (> 100 mg) Powder Weighing Isolator / GloveboxDouble Nitrile (Extended cuff)Tyvek Coverall / Chemical ApronN95 or P100 (if handled outside isolator)Face Shield over Goggles

Operational Workflow & Handling Protocol

PPE_Workflow Start Operation Start: 1,3-Dimethyl-2-phenylpiperidin-4-one Scale Assess Operational Scale Start->Scale MgScale Analytical Scale (< 100 mg) Scale->MgScale GramScale Preparative Scale (> 100 mg) Scale->GramScale Hood Chemical Fume Hood (Face Velocity: 80-100 fpm) MgScale->Hood Glovebox Negative Pressure Powder Isolator GramScale->Glovebox PPE_Standard Standard PPE: Double Nitrile, FR Lab Coat, Splash Goggles Hood->PPE_Standard PPE_High High-Containment PPE: Tyvek Suit, N95/P100 Respirator, Double Nitrile Glovebox->PPE_High Execute Execute Transfer/Weighing (Weigh by Difference) PPE_Standard->Execute PPE_High->Execute Decon Decontamination & HDPE Waste Disposal Execute->Decon

Figure 1: Decision matrix for engineering controls and PPE selection based on operational scale.

Step-by-Step Methodology (Self-Validating System)

Step 1: Engineering Control Verification Before handling the compound, verify that the chemical fume hood is operational. Check the digital monitor to ensure a face velocity between 80-100 feet per minute (fpm). This aligns with the2, prioritizing physical separation from the hazard[2]. Validation Check: If the hood monitor reads below 80 fpm or the sash alarm triggers, abort the operation immediately.

Step 2: Static Mitigation Dry piperidone powders are prone to electrostatic charging. Place an anti-static ionizer in the fume hood and allow it to run for 5 minutes prior to opening the chemical container. This neutralizes static charges on the balance and spatulas, preventing hazardous aerosolization.

Step 3: PPE Donning and Integrity Inspection Don the required PPE as per the matrix above. Validation Check: Inspect the outer nitrile gloves for micro-tears by trapping air inside and applying gentle pressure. The lipophilic nature of the compound means compromised gloves can lead to rapid dermal absorption.

Step 4: Weighing by Difference Never weigh the powder directly onto an open, static-prone weigh boat.

  • Tare a sealed vial containing the bulk 1,3-Dimethyl-2-phenylpiperidin-4-one.

  • Open the vial inside the active fume hood.

  • Transfer the estimated required amount into a secondary reaction vial using a grounded, V-shaped anti-static spatula.

  • Seal both vials and re-weigh the bulk vial to determine the exact mass transferred. This minimizes the exposed surface area of the powder.

Step 5: Decontamination After transfer, wipe down spatulas, the balance, and the hood surface with a solvent in which the compound is soluble (e.g., isopropanol), followed by a secondary wipe with a mild surfactant solution.

Emergency Spill Response & Waste Disposal

  • Immediate Action: If a spill occurs outside the fume hood, immediately halt operations and alert personnel. For significant spills, as recommended by standard laboratory safety protocols.

  • Containment and Neutralization: Do not sweep the powder, as this generates hazardous aerosols. Gently cover the spill with an inert, damp absorbent material (such as wet sand or commercial spill pads) to suppress dust.

  • Waste Management: Collect the absorbed material using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container. Label the container strictly according to the3[3], clearly denoting "Toxic Solid Waste: Contains 1,3-Dimethyl-2-phenylpiperidin-4-one."

References

  • 1,3-Dimethyl-2-phenylpiperidin-4-one | C13H17NO | CID 576547, PubChem,[Link]

  • Chemical Hygiene Plan - ORS, National Institutes of Health (NIH),[Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories, eCFR,[Link]

Sources

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